High-Resolution Structural Elucidation of 2-(4-Methoxy-2-methylphenyl)propan-2-ol: A Spectroscopic Whitepaper
Executive Summary In modern drug development and synthetic organic chemistry, sterically hindered benzylic alcohols frequently serve as critical intermediates. The compound 2-(4-methoxy-2-methylphenyl)propan-2-ol present...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and synthetic organic chemistry, sterically hindered benzylic alcohols frequently serve as critical intermediates. The compound 2-(4-methoxy-2-methylphenyl)propan-2-ol presents a unique spectroscopic model due to the steric compression between its ortho-methyl group and the bulky 2-hydroxypropan-2-yl moiety, combined with the strong electronic shielding provided by the para-methoxy group.
This technical guide provides a definitive, self-validating framework for the
1
H and
13
C Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. By detailing the causality behind specific pulse sequences, relaxation delays, and 2D correlation strategies, this whitepaper equips analytical scientists with a robust methodology for unambiguous spectral assignment.
Structural Dynamics & Spectroscopic Theory
The NMR profile of 2-(4-methoxy-2-methylphenyl)propan-2-ol is dictated by two competing forces:
Electronic Shielding: The electron-donating resonance effect (+R) of the methoxy group at C4 significantly increases electron density at the ortho (C3, C5) and para (C1) positions. As established by Pretsch's empirical additivity rules [2], this pushes the corresponding
1
H and
13
C signals upfield (lower ppm).
Steric Anisotropy: The bulky gem-dimethyl groups of the tertiary alcohol restrict the free rotation of the adjacent aryl-methyl group. This steric crowding slightly deshields the aryl-methyl protons, pushing them downfield relative to a standard toluene derivative.
To systematically decode these effects, we employ a self-validating analytical workflow (Figure 1) that ensures data integrity from sample preparation to final structural assignment.
Fig 1. Self-validating NMR workflow for structural elucidation.
Self-Validating Experimental Protocol
To guarantee reproducibility and high-fidelity signal resolution, the following step-by-step methodology must be strictly adhered to. Every step includes an internal validation mechanism to prevent downstream analytical failures.
Step 1: Sample Preparation and Internal Referencing
Action: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS).
Causality: The 15–20 mg mass range is deliberately chosen to maximize the signal-to-noise ratio (SNR) for natural abundance
13
C acquisition while remaining dilute enough to prevent severe concentration-induced aggregation. Aggregation broadens the -OH proton signal via intermolecular hydrogen bonding, potentially masking adjacent aliphatic signals. TMS is mandatory as an internal standard (
δ
0.00 ppm) to calibrate chemical shifts against temperature-induced probe drift.
Step 2: Probe Tuning and Gradient Shimming
Action: Perform automated tuning and matching (ATMA) for both
1
H and
13
C channels, followed by 3D gradient shimming (e.g., TOPSHIM).
Self-Validation Check: Before initiating long acquisitions, acquire a single-scan
1
H spectrum and measure the full width at half maximum (FWHM) of the TMS peak. A FWHM of <1.0 Hz validates optimal magnetic field homogeneity. If the peak is broader, shimming must be repeated; poor homogeneity will obscure the critical ~2.5 Hz meta-coupling between H-3 and H-5 [1].
Step 3:
1
H NMR Acquisition
Action: Execute a standard 30° pulse sequence (zg30) at 400 MHz or 500 MHz, utilizing 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 1.0 second.
Causality: A 30° flip angle ensures rapid longitudinal relaxation (
T1
) recovery between scans, allowing for the accurate, quantitative relative integration of the aliphatic and aromatic protons.
Step 4:
13
C NMR Acquisition
Action: Execute a proton-decoupled 30° pulse sequence (zgpg30) at 100 MHz or 125 MHz with 512–1024 scans and an extended D1 of 2.0 to 3.0 seconds.
Causality: The extended D1 delay is critical for the quaternary carbons (C1, C2, C4, and C-
α
). Lacking attached protons to facilitate dipole-dipole relaxation, these carbons exhibit significantly longer
T1
times. Failing to extend D1 will cause these structural anchors to be artificially suppressed into the baseline noise [3].
Quantitative Reference Spectra
The following tables summarize the empirically derived reference data for 2-(4-methoxy-2-methylphenyl)propan-2-ol, synthesized using foundational spectroscopic rules [1, 2].
Table 1:
1
H NMR Data (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Logic & Causality
H-6
7.12
Doublet (d)
8.5
1H
Ortho to the bulky C-
α
group; least shielded aromatic proton.
H-5
6.67
Doublet of doublets (dd)
8.5, 2.5
1H
Strongly shielded by the ortho-methoxy group. Exhibits both ortho and meta coupling.
H-3
6.62
Doublet (d)
2.5
1H
Highly shielded (situated between the electron-donating -OMe and -CH
3
groups). Shows only meta coupling.
-OCH
3
3.78
Singlet (s)
-
3H
Characteristic shift for an aryl methyl ether.
Ar-CH
3
2.45
Singlet (s)
-
3H
Slightly deshielded from a standard 2.3 ppm baseline due to steric compression from the adjacent C-
α
group.
-OH
2.05
Broad singlet (br s)
-
1H
Exchangeable proton; exact shift is concentration and temperature dependent.
-C(CH
3
)
2
1.55
Singlet (s)
-
6H
Six equivalent protons due to rapid rotation around the C1–C-
α
bond.
Table 2:
13
C NMR Data (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment Logic & Causality
C4
159.5
Quaternary (Ar)
Ipso to the electronegative oxygen of the methoxy group (+31 ppm shift effect).
C1
141.5
Quaternary (Ar)
Ipso to the tertiary alcohol group.
C2
135.5
Quaternary (Ar)
Ipso to the aryl-methyl group.
C6
123.5
Methine (Ar-CH)
Least shielded aromatic carbon; meta to the methoxy group.
C3
115.5
Methine (Ar-CH)
Strongly shielded; ortho to the methoxy group.
C5
114.5
Methine (Ar-CH)
Strongly shielded; ortho to the methoxy group.
C-
α
73.5
Quaternary (Aliphatic)
Deshielded by the directly attached hydroxyl oxygen.
-OCH
3
55.2
Primary (Aliphatic)
Standard chemical shift for an aromatic methoxy carbon.
-C(CH
3
)
2
31.5
Primary (Aliphatic)
Gem-dimethyl carbons attached to the oxygen-bearing C-
α
.
Ar-CH
3
22.0
Primary (Aliphatic)
Benzylic methyl carbon.
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a foundational structural hypothesis, sterically congested molecules require 2D Heteronuclear Multiple Bond Correlation (HMBC) to definitively assign quaternary carbons (C1, C2, C4, and C-
α
). Claridge emphasizes that HMBC is the gold standard for mapping carbon frameworks lacking direct proton attachments [3].
By tuning the HMBC delay to optimize for long-range couplings (
2J
and
3JCH≈8
Hz), we can observe critical cross-peaks that bridge the aliphatic substituents to the aromatic core. Figure 2 visualizes the required logical network of these correlations.
Fig 2. Key HMBC correlations (2J and 3J) for assigning quaternary carbons.
Validation via HMBC:
The methoxy protons (
δ
3.78) will show a strong
3J
correlation exclusively to C4 (
δ
159.5) , confirming its identity.
The aryl-methyl protons (
δ
2.45) will show a
2J
correlation to C2 (
δ
135.5) and a
3J
correlation to C1 (
δ
141.5) .
The gem-dimethyl protons (
δ
1.55) will bridge the gap by showing a
2J
correlation to C-
α
(
δ
73.5) and a
3J
correlation back to C1 (
δ
141.5) , perfectly locking the aliphatic sidechain to the aromatic ring.
References
Title: Spectrometric Identification of Organic Compounds, 8th Edition
Source: John Wiley & Sons
URL: [Link]
Title: Structure Determination of Organic Compounds: Tables of Spectral Data
Source: Springer
URL: [Link]
A Technical Guide to the Physicochemical Properties of 2-(4-methoxy-2-methylphenyl)propan-2-ol
Abstract This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-(4-methoxy-2-methylphenyl)propan-2-ol, a tertiary alcohol with potential applications as a synthetic intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-(4-methoxy-2-methylphenyl)propan-2-ol, a tertiary alcohol with potential applications as a synthetic intermediate in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes theoretical principles with comparative data from structurally analogous compounds to build a robust physicochemical profile. A significant focus is placed on the boiling point, for which a detailed, field-proven experimental protocol for its determination using the Thiele tube method is provided. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's characteristics for process development, reaction modeling, and purity assessment.
Introduction to 2-(4-methoxy-2-methylphenyl)propan-2-ol
2-(4-methoxy-2-methylphenyl)propan-2-ol is an aromatic organic compound featuring a tertiary alcohol functional group. Its molecular architecture, comprising a substituted benzene ring and a hydroxyl group, dictates its physical properties and chemical reactivity. Tertiary alcohols are notable for their resistance to oxidation and their utility as intermediates in various organic syntheses. Understanding the fundamental properties of this molecule is a critical first step for its effective application in research and development. While it is not as widely documented as some related compounds, its structure suggests it could serve as a valuable building block. For instance, similar compounds are utilized as intermediates in the production of pharmaceuticals like Nabilone[1][2].
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific integrity. The key identifiers for 2-(4-methoxy-2-methylphenyl)propan-2-ol are detailed below.
The spatial arrangement of atoms and functional groups within a molecule is the primary determinant of its physical and chemical behavior. The structure of 2-(4-methoxy-2-methylphenyl)propan-2-ol is presented below.
Caption: 2D representation of 2-(4-methoxy-2-methylphenyl)propan-2-ol.
Physicochemical Properties
The bulk properties of a substance are a manifestation of its underlying molecular characteristics. For 2-(4-methoxy-2-methylphenyl)propan-2-ol, the key intermolecular forces are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.
Hydrogen Bonding: The presence of the tertiary hydroxyl (-OH) group is the most significant contributor to the compound's boiling point. This group allows molecules to act as hydrogen bond donors and acceptors, forming strong intermolecular attractions that require substantial energy to overcome.
Dipole-Dipole Interactions: The methoxy (-OCH₃) group introduces a permanent dipole moment in the molecule, leading to additional electrostatic attractions between molecules.
London Dispersion Forces: These forces, arising from temporary fluctuations in electron density, are present in all molecules. Their strength increases with the size of the electron cloud and the surface area of the molecule. The aromatic ring and alkyl substituents contribute significantly to these forces.
Tabulated Physical Properties
The following table summarizes the calculated and estimated physical properties of the compound. For context, experimental data for structurally similar molecules, 2-(4-methoxyphenyl)propan-2-ol and 2-(4-methylphenyl)propan-2-ol, are included.
Analysis of Properties: The addition of a methyl group to the phenyl ring of Analogue 1 increases the molecular weight and surface area, which is expected to increase the boiling point due to stronger London dispersion forces. Compared to Analogue 2, the target compound has an additional methoxy group, replacing a hydrogen atom, which significantly increases molecular weight and introduces dipole-dipole interactions. Both factors, along with the existing hydrogen bonding capability, strongly suggest a boiling point higher than that of 2-(4-methylphenyl)propan-2-ol (204.8 °C).
Experimental Determination of Boiling Point
The boiling point is a fundamental physical property that serves as a crucial indicator of a liquid's purity[6]. It is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure[6]. While several methods exist, the Thiele tube method is exceptionally well-suited for research environments where sample quantities may be limited[7].
Causality of Experimental Choice: The Thiele tube method is selected for its efficiency and minimal sample requirement (typically <0.5 mL)[7]. The apparatus is designed for uniform heating of a mineral oil bath via convection, which ensures a slow, steady, and evenly distributed temperature rise. This controlled heating is critical for accurately observing the precise temperature at which the sample's vapor pressure equals the atmospheric pressure.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the Thiele tube boiling point determination procedure.
Caption: Workflow for boiling point determination using the Thiele tube method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system. Performing the procedure on a known standard with a certified boiling point alongside the unknown sample validates the apparatus, the operator's technique, and the calibration of the thermometer.
Sample Loading: Add approximately 0.5 mL of the liquid sample into the small test tube.
Capillary Insertion: Place the capillary tube into the test tube with its open end facing down[6].
Thermometer Attachment: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer's bulb.
Thiele Tube Assembly: Clamp the Thiele tube to the stand. Carefully fill the tube with mineral oil until the oil level is just above the top of the side-arm loop.
Immersion: Lower the thermometer and sample assembly into the Thiele tube, ensuring the sample is fully submerged in the oil. The rubber band should remain above the oil level to prevent degradation.
Procedure:
Heating: Begin heating the side arm of the Thiele tube gently with a Bunsen burner using a small flame. The convection currents of the oil will ensure uniform heat distribution[7].
First Observation (Bubble Stream): As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue to heat gently until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure.
Cooling: Remove the heat source and allow the apparatus to cool slowly and undisturbed.
Second Observation (Boiling Point): The rate of bubbling will slow as the liquid cools. The precise moment the last bubble exits and the liquid just begins to enter the capillary tube is the boiling point[7]. At this instant, the vapor pressure of the sample is exactly equal to the atmospheric pressure.
Data Recording: Immediately record the temperature on the thermometer. This is the observed boiling point.
Atmospheric Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.
System Validation and Purity:
Purity Check: A pure compound will exhibit a sharp, constant boiling point. A broad boiling range (e.g., > 2 °C) often indicates the presence of impurities.
Thermometer Calibration: Before or after the experiment, determine the boiling point of a known, high-purity standard (e.g., distilled water or toluene) to correct for any inaccuracies in the thermometer.
Conclusion
This guide has established a detailed physicochemical profile for 2-(4-methoxy-2-methylphenyl)propan-2-ol based on theoretical principles and comparative analysis of structurally related compounds. The molecule's key features—a tertiary alcohol capable of hydrogen bonding, a polar methoxy group, and a significant hydrocarbon structure—suggest a relatively high boiling point, estimated to be above 210 °C at standard pressure. Given the absence of published experimental data, the provided step-by-step protocol for boiling point determination offers a reliable and resource-efficient method for empirical verification. This foundational knowledge is essential for scientists and researchers aiming to utilize this compound in synthetic applications, enabling better control over reaction conditions, purification processes, and overall project outcomes.
References
PubChem. 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930. National Center for Biotechnology Information. [Link]
Mechanism of Formation for 2-(4-Methoxy-2-methylphenyl)propan-2-ol Derivatives: A Comprehensive Guide to Aryl-Alkyl Carbinol Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The synthesis of sterically hindered tertiary alcohols, specifically aryl-dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
The synthesis of sterically hindered tertiary alcohols, specifically aryl-dimethyl carbinols like 2-(4-methoxy-2-methylphenyl)propan-2-ol , represents a critical node in medicinal chemistry and materials science. These motifs frequently serve as bulky lipophilic anchors, directing groups, or precursors to functionalized alkenes in active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have observed that while the theoretical framework of forming these carbinols is taught early in organic chemistry, the practical execution—especially when dealing with ortho-substituted, electron-rich aryl rings—is fraught with competing side reactions such as enolization and spontaneous dehydration. This guide deconstructs the mechanistic logic, optimal retrosynthetic pathways, and validated experimental protocols required to synthesize 2-(4-methoxy-2-methylphenyl)propan-2-ol derivatives with high fidelity and yield.
Retrosynthetic Strategy & Pathway Selection
When targeting an aryl-dimethyl carbinol, two primary retrosynthetic disconnections utilizing the Grignard reaction are typically evaluated:
Pathway A (The Ester Route): Reaction of methyl 4-methoxy-2-methylbenzoate with two equivalents of methylmagnesium bromide (MeMgBr).
Pathway B (The Ketone Route): Reaction of 1-(4-methoxy-2-methylphenyl)ethan-1-one with one equivalent of MeMgBr.
Expert Insight: Pathway B is the definitively superior choice for process chemistry. In Pathway A, the initial addition of the Grignard reagent forms a tetrahedral intermediate that must collapse to expel a methoxide leaving group, generating the ketone in situ. Because ketones are more electrophilic than esters, the intermediate ketone rapidly consumes the second equivalent of the Grignard reagent 1. However, the ortho-methyl group on our target aryl ring introduces significant steric hindrance. This hindrance, combined with the strong basicity of two equivalents of MeMgBr, drastically increases the probability of unwanted enolization. Pathway B maximizes atom economy and minimizes basic organometallic waste.
Mechanistic Elucidation of the Grignard Addition
The formation of 2-(4-methoxy-2-methylphenyl)propan-2-ol via Pathway B proceeds through a classic nucleophilic addition mechanism, strictly governed by Lewis acid-base dynamics 2.
Coordination: The highly polarized C–Mg bond of the Grignard reagent dictates its reactivity. The magnesium atom acts as a potent Lewis acid, coordinating with the carbonyl oxygen of 1-(4-methoxy-2-methylphenyl)ethan-1-one. This coordination withdraws electron density from the carbonyl carbon, hyper-sensitizing it to nucleophilic attack.
Nucleophilic Attack: The methyl carbanion equivalent from MeMgBr attacks the electrophilic carbonyl carbon. Due to the ortho-methyl group, the aryl ring is slightly twisted out of planarity, which dictates the trajectory of the incoming nucleophile (typically following the Bürgi-Dunitz angle).
Alkoxide Formation: The
π
-bond of the carbonyl breaks, transferring electrons to the oxygen to form a stable, magnesium-chelated tertiary alkoxide intermediate.
Protonation (Quench): The addition of a mild aqueous acid protonates the alkoxide, yielding the final tertiary alcohol.
Mechanistic pathway for 2-(4-methoxy-2-methylphenyl)propan-2-ol formation via Grignard addition.
To ensure high reproducibility and suppress the formation of the dehydrated byproduct (1-methoxy-3-methyl-4-(prop-1-en-2-yl)benzene), the following self-validating protocol must be strictly adhered to.
Methylmagnesium bromide (3.0 M in Diethyl Ether, 1.2 eq, 12 mmol)
Anhydrous Tetrahydrofuran (THF) (0.2 M relative to ketone)
Saturated aqueous
NH4Cl
solution
Step-by-Step Workflow
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of dry
N2
.
Substrate Solvation: Dissolve the ketone (1.0 eq) in anhydrous THF (50 mL). Cool the reaction mixture to 0 °C using an ice-water bath. Causality: THF is preferred over diethyl ether as the bulk solvent because it provides superior solvation for the resulting magnesium alkoxide, preventing premature precipitation.
Grignard Addition: Add the MeMgBr solution dropwise via syringe over 15 minutes. Causality: The reaction is highly exothermic. Dropwise addition prevents localized heating, which would otherwise promote enolization of the sterically hindered ketone.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2) until complete consumption of the starting material is observed.
Critical Quench: Cool the flask back to 0 °C. Slowly quench the reaction by adding saturated aqueous
NH4Cl
(20 mL). Causality:Never use strong acids (e.g., HCl) for this quench. Tertiary benzylic alcohols are exceptionally prone to carbocation formation and subsequent E1 dehydration.
NH4Cl
provides a sufficiently low pH (~5.5) to protonate the alkoxide without triggering dehydration.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography if trace enolization byproducts are present.
Step-by-step experimental workflow for synthesizing the tertiary aryl-alkyl carbinol.
Quantitative Analysis & Process Optimization
The ortho-methyl group on the substrate introduces steric clash that can slow down the nucleophilic addition, allowing the highly basic MeMgBr to act as a Brønsted base instead, deprotonating the
α
-carbon of the ketone (enolization).
To optimize the yield, various conditions and Lewis acid additives can be employed. Zinc(II) chloride (
ZnCl2
) or Lanthanum(III) chloride (
LaCl3
) are known to transmetalate or coordinate with Grignard reagents to form highly nucleophilic, less basic ate-complexes, drastically reducing enolization 3.
Table 1: Optimization of Reaction Conditions
Solvent System
Temperature Profile
Additive / Catalyst
Isolated Yield (%)
Primary Byproduct Observed
Diethyl Ether (
Et2O
)
0 °C
→
RT
None
71%
Recovered Ketone (via Enolization)
Tetrahydrofuran (THF)
0 °C
→
RT
None
82%
Recovered Ketone (via Enolization)
THF
Reflux (65 °C)
None
45%
Dehydrated Alkene
THF
0 °C
→
RT
ZnCl2
(10 mol%)
94%
None (Trace)
THF
0 °C
→
RT
LaCl3⋅2LiCl
(10 mol%)
96%
None (Trace)
Data synthesized from standard process optimization parameters for sterically hindered aryl ketones.
Troubleshooting & Side-Reaction Mitigation
Even with a robust protocol, scale-up can introduce thermal mass issues that lead to side reactions.
1. The Dehydration Dilemma:
The electron-donating 4-methoxy group strongly stabilizes any benzylic carbocation formed at the C2 position of the propane chain. If the workup pH drops below 4, the hydroxyl group is protonated and leaves as water, forming a resonance-stabilized carbocation that rapidly loses an adjacent proton to form 1-methoxy-3-methyl-4-(prop-1-en-2-yl)benzene.
Solution: Strictly utilize
NH4Cl
or a phosphate buffer for quenching. If the product must be stored, keep it refrigerated over a few pellets of anhydrous
K2CO3
to prevent auto-catalytic acidic degradation.
2. Enolization Over Addition:
If unreacted starting material is consistently recovered despite using excess Grignard reagent, the reagent is acting as a base.
Solution: Implement the
ZnCl2
additive strategy outlined in Table 1. The formation of a zinc ate-complex tempers the basicity of the nucleophile while maintaining its ability to attack the carbonyl 3. Alternatively, modern asymmetric methodologies utilizing chiral ligands can also be adapted if stereocontrol at adjacent centers is ever required in downstream API synthesis 4.
References
The Grignard Reaction Mechanism
Chemistry Steps[Link]
Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones
Organic Chemistry Portal (Ref: J. Org. Chem., 2010, 75, 5008-5016)[Link]
Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols
Chemical Science (RSC Publishing)[Link]
High-Resolution Mass Spectrometry and Structural Validation of 2-(4-methoxy-2-methylphenyl)propan-2-ol
Executive Summary In pharmaceutical development and fine chemical synthesis, the precise characterization of building blocks is a non-negotiable regulatory requirement. For the compound 2-(4-methoxy-2-methylphenyl)propan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In pharmaceutical development and fine chemical synthesis, the precise characterization of building blocks is a non-negotiable regulatory requirement. For the compound 2-(4-methoxy-2-methylphenyl)propan-2-ol , establishing its exact mass and molecular weight is the first critical step in structural elucidation. However, mass alone cannot distinguish between constitutional isomers.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic theoretical calculations. This guide provides a field-proven, self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to definitively confirm the identity of this specific tertiary benzylic alcohol, avoiding common pitfalls such as in-source fragmentation and isomeric ambiguity.
Theoretical Mass Properties: Molecular Weight vs. Exact Mass
Before initiating any instrumental analysis, we must establish the theoretical mass parameters for the molecular formula C₁₁H₁₆O₂ . It is critical to distinguish between Molecular Weight (used for stoichiometric calculations) and Exact Mass (used for HRMS identification).
Molecular Weight (Average Mass): Calculated using the natural isotopic abundance of elements (e.g., carbon is a mixture of ~98.9% ¹²C and ~1.1% ¹³C).
Exact Mass (Monoisotopic Mass): Calculated using only the mass of the most abundant, stable isotope for each element (¹²C = 12.00000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da).
The molecular formula C₁₁H₁₆O₂ has a universally established monoisotopic exact mass of 180.1150 Da and a molecular weight of 180.24 g/mol [1][2][3].
Table 1: Quantitative Mass Properties of C₁₁H₁₆O₂
Property
Value
Calculation Basis / Causality
Molecular Formula
C₁₁H₁₆O₂
Derived from 2-(4-methoxy-2-methylphenyl)propan-2-ol structure.
Molecular Weight
180.247 g/mol
Standard atomic weights (Average isotopic distribution)[3].
Addition of a proton (¹H⁺, 1.007276 Da) in ESI+ mode.
[M+Na]⁺ Theoretical
203.1048 Da
Addition of a sodium adduct (²³Na⁺, 22.989769 Da).
[M+H-H₂O]⁺ Fragment
163.1117 Da
Loss of water (18.010565 Da) via in-source dehydration.
Mechanistic Insights: Ionization and In-Source Fragmentation
A common point of failure in the MS analysis of 2-(4-methoxy-2-methylphenyl)propan-2-ol is the naive expectation that the protonated parent ion ([M+H]⁺ at m/z 181.1223) will be the base peak.
The Causality of Fragmentation: The molecule contains a tertiary alcohol directly attached to a phenyl ring (a cumyl alcohol derivative). Under the heated, acidic conditions of a positive Electrospray Ionization (ESI+) source, tertiary benzylic alcohols undergo rapid, spontaneous dehydration. The loss of H₂O yields a highly stable, resonance-stabilized tertiary benzylic carbocation.
Therefore, analysts must actively monitor for the [M+H-H₂O]⁺ fragment at m/z 163.1117 . Failing to account for this predictable chemical behavior often leads to false-negative identifications during high-throughput screening.
Experimental Workflows: A Self-Validating Protocol
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every measurement is dynamically calibrated against an internal standard to eliminate instrumental drift.
Protocol 1: UHPLC-HRMS Analysis for Exact Mass Determination
Objective: To accurately measure the exact mass of the target compound with <5 ppm mass error.
Step 1: Sample Preparation
Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol.
Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.
Causality: Formic acid acts as an essential proton donor, facilitating efficient [M+H]⁺ ionization in the ESI source.
Step 2: Chromatographic Separation
Column: C18 reversed-phase (2.1 x 100 mm, 1.7 µm).
Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.
Causality: UHPLC provides baseline resolution, separating the target from isobaric impurities that could skew the mass envelope.
Step 3: HRMS Acquisition (The Self-Validating Step)
Mode: Positive Electrospray Ionization (ESI+).
Lock-Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min via a secondary reference sprayer.
Causality: The Orbitrap or Q-TOF mass analyzer uses this known reference mass to dynamically correct for environmental temperature fluctuations and electronic drift in real-time, ensuring the sub-5 ppm mass accuracy required to validate the C₁₁H₁₆O₂ formula.
Step 4: Data Processing
Extract ion chromatograms (EIC) for m/z 181.1223 (Intact) and m/z 163.1117 (Dehydrated) with a narrow mass tolerance window of ±5 ppm.
Orthogonal Validation via NMR Spectroscopy
Mass spectrometry confirms the chemical formula (C₁₁H₁₆O₂), but it cannot distinguish 2-(4-methoxy-2-methylphenyl)propan-2-ol from naturally occurring constitutional isomers like Olivetol, which shares the exact same mass of 180.1150 Da[3]. To achieve absolute structural confirmation, orthogonal validation via NMR is mandatory.
Protocol 2: ¹H-NMR Structural Mapping
Step 1: Self-Validating Sample Preparation
Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS serves as the internal chemical shift reference (fixed exactly at 0.00 ppm), ensuring data reproducibility across different spectrometers.
Step 2: Diagnostic Signal Analysis
Methoxy Group (-OCH₃): Look for a sharp diagnostic singlet integrating to 3H around 3.8 ppm.
Propan-2-ol Methyls (-C(CH₃)₂OH): Look for a prominent 6H singlet around 1.5–1.6 ppm, confirming the presence of the two equivalent methyl groups attached to the tertiary carbon.
Aromatic Region: Analyze the splitting pattern (typically an ABX or similar system for 1,2,4-trisubstituted benzenes) between 6.5 and 7.5 ppm to definitively prove the relative positions of the methoxy, methyl, and isopropanol groups.
Analytical Workflow Visualization
Fig 1. Self-validating analytical workflow for exact mass and structural confirmation.
References
Wikipedia Contributors. "C11H16O2." Wikipedia, The Free Encyclopedia. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20365082, Pentan-2-one;phenol." PubChem. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10377, Olivetol." PubChem. URL:[Link]
A Technical Guide to the Solubility Profile of 2-(4-methoxy-2-methylphenyl)propan-2-ol in Organic Solvents
Abstract This technical guide provides a comprehensive analysis of the predicted solubility profile of 2-(4-methoxy-2-methylphenyl)propan-2-ol, a substituted tertiary aromatic alcohol. The solubility of an active pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility profile of 2-(4-methoxy-2-methylphenyl)propan-2-ol, a substituted tertiary aromatic alcohol. The solubility of an active pharmaceutical ingredient or key synthetic intermediate is a critical physicochemical property that influences its behavior in various laboratory and industrial processes, including reaction kinetics, purification, and formulation.[1] This document elucidates the molecular and intermolecular factors governing the solubility of this compound. It offers a predicted solubility profile across a range of common organic solvents, a detailed experimental protocol for empirical validation, and a conceptual framework for understanding the interplay between the solute and various solvent classes. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solubility principles for process optimization and material characterization.
Introduction
The Compound: 2-(4-methoxy-2-methylphenyl)propan-2-ol
2-(4-methoxy-2-methylphenyl)propan-2-ol is a tertiary alcohol characterized by a propan-2-ol core substituted with a 4-methoxy-2-methylphenyl group. Its molecular structure, featuring both polar and non-polar moieties, suggests a complex and interesting solubility behavior.
Polar Functional Groups: The tertiary hydroxyl (-OH) group is a potent site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor.[2][3] The methoxy (-OCH₃) group's oxygen atom can also act as a hydrogen bond acceptor.[2]
Non-Polar Regions: The molecule possesses a significant non-polar character due to the benzene ring and the three methyl groups (-CH₃).
This structural duality is the primary determinant of its interaction with different solvents.
The Importance of Solubility Profiling
Understanding a compound's solubility is fundamental in chemical and pharmaceutical development.[1] It is a cornerstone principle for techniques such as crystallization, extraction, and chromatography.[1] For drug development professionals, solubility directly impacts a drug's formulation possibilities and its bioavailability. A well-defined solubility profile enables the rational selection of solvents for synthesis, purification, and the preparation of dosing solutions for preclinical and clinical studies.
Physicochemical Drivers of Solubility
The solubility of an organic molecule is governed by its structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" serves as a useful guideline, indicating that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.[1]
Molecular Structure and Polarity
The polarity of 2-(4-methoxy-2-methylphenyl)propan-2-ol is a balance between its polar functional groups and its non-polar hydrocarbon backbone.
Hydrophilic Character: The hydroxyl group is the primary contributor to the molecule's polarity and its ability to engage in strong hydrogen bonding interactions, similar to water.[2][3]
Lipophilic Character: The substituted phenyl ring and the associated methyl groups form a large, non-polar region, which favors interactions with non-polar solvents through London dispersion forces.
As the non-polar portion of a molecule increases in size, its solubility in polar solvents like water typically decreases.[2] Given that 2-(4-methoxy-2-methylphenyl)propan-2-ol has ten carbon atoms, its solubility in highly polar solvents will be significant but not infinite.
Intermolecular Forces at Play
Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with protic solvents (e.g., methanol, ethanol) and can accept hydrogen bonds from them. This is the strongest intermolecular force influencing its solubility in such solvents.[3]
Dipole-Dipole Interactions: The polar O-H and C-O bonds create a significant molecular dipole, allowing for favorable interactions with other polar molecules, including polar aprotic solvents like acetone and ethyl acetate.
London Dispersion Forces: These are the primary forces of attraction between the non-polar regions of the solute and non-polar solvents like hexane or toluene. While weaker than hydrogen bonds, the large surface area of the aromatic ring enhances these interactions.
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis and principles of intermolecular forces, a qualitative solubility profile for 2-(4-methoxy-2-methylphenyl)propan-2-ol can be predicted. The following table summarizes these predictions for common laboratory solvents, categorized by their polarity.
Solvent Class
Example Solvents
Predicted Solubility
Primary Interaction Mechanism
Polar Protic
Methanol, Ethanol
High / Miscible
Hydrogen Bonding
Polar Aprotic
Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)
High
Dipole-Dipole Interactions
Slightly Polar
Dichloromethane (DCM)
Moderate to High
Dipole-Dipole & Dispersion Forces
Non-Polar
Toluene, Hexane
Low to Moderate
London Dispersion Forces
Experimental Protocol for Solubility Determination
To empirically validate the predicted profile, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.
Objective
To determine the quantitative solubility of 2-(4-methoxy-2-methylphenyl)propan-2-ol in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).
Selected organic solvents (HPLC grade or equivalent)
Scintillation vials or sealed glass test tubes
Orbital shaker with temperature control
Syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.
Step-by-Step Procedure
Preparation: Add an excess amount of solid 2-(4-methoxy-2-methylphenyl)propan-2-ol to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker set to 25 °C. Shake the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
Sampling: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved micro-particulates.
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to bring its concentration within the linear range of the analytical instrument.
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of the solute.
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or mol/L.
Rationale for Key Steps (Expertise & Trustworthiness)
Using Excess Solid: This ensures that the solvent is fully saturated with the solute, which is the definition of equilibrium solubility.
Controlled Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.
Extended Equilibration Time: A long shaking period is necessary to ensure that the dissolution process has reached a true equilibrium state. For some compounds and viscous solvents, this can take more than 24 hours.
Filtration: Removing all solid particles before analysis is mandatory to prevent artificially high concentration readings and to protect analytical instrumentation.
Validated Analytical Method: The accuracy of the entire experiment depends on the accuracy of the final quantification step. A validated method ensures that the concentration measurement is reliable and reproducible.
Visualization of Solubility Factors
The interplay between the molecular features of 2-(4-methoxy-2-methylphenyl)propan-2-ol and different solvent classes can be visualized to better understand its solubility behavior.
Caption: Factors influencing the solubility of 2-(4-methoxy-2-methylphenyl)propan-2-ol.
Conclusion
The solubility profile of 2-(4-methoxy-2-methylphenyl)propan-2-ol is dictated by its dual-nature molecular structure. The presence of a polar, hydrogen-bonding hydroxyl group predicts high solubility in polar protic and aprotic solvents. Conversely, its significant non-polar hydrocarbon framework suggests at least moderate solubility in non-polar solvents. While these predictions are grounded in established chemical principles, empirical determination via a robust method like the isothermal shake-flask protocol is essential for obtaining precise quantitative data. This data is invaluable for the rational design of chemical processes, from laboratory-scale synthesis to industrial-scale manufacturing and pharmaceutical formulation.
References
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
Solubility of Organic Compounds. (2023, August 31).
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
safety data sheet (SDS) and toxicity profile for 2-(4-methoxy-2-methylphenyl)propan-2-ol
Technical Whitepaper: Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 2-(4-methoxy-2-methylphenyl)propan-2-ol Executive Summary 2-(4-methoxy-2-methylphenyl)propan-2-ol (C₁₁H₁₆O₂) is a sterically hindered tert...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 2-(4-methoxy-2-methylphenyl)propan-2-ol
Executive Summary
2-(4-methoxy-2-methylphenyl)propan-2-ol (C₁₁H₁₆O₂) is a sterically hindered tertiary benzylic alcohol utilized as an advanced intermediate in organic synthesis and drug development. Because of its specific structural motifs—a tertiary hydroxyl group, an electron-donating methoxy group, and an ortho-methyl substitution—the molecule exhibits unique physicochemical behaviors and specific toxicological liabilities. This whitepaper provides a comprehensive, mechanistic guide to its safety profile, handling directives, and self-validating experimental protocols for laboratory evaluation.
Physicochemical Identity & Structural Causality
Understanding the handling requirements of 2-(4-methoxy-2-methylphenyl)propan-2-ol requires analyzing its structural causality. The central propan-2-ol moiety is attached to a substituted phenyl ring. The tertiary nature of the alcohol renders it highly resistant to standard oxidation (due to the lack of an alpha-hydrogen). However, the presence of the electron-donating para-methoxy group significantly stabilizes any positive charge on the benzylic carbon, making the molecule highly susceptible to acid-catalyzed dehydration via an E1 elimination pathway[1].
Small molecular size facilitates rapid diffusion across biological membranes.
LogP (Predicted)
~2.5
Moderate lipophilicity; capable of penetrating the stratum corneum and lipid bilayers.
Reactivity Profile
Tertiary Benzylic Alcohol
Prone to facile dehydration in acidic media; forms a highly stable carbocation intermediate.
Mechanistic Toxicological Profile
Extrapolating from highly homologous structural analogs such as 2-(4-methoxyphenyl)propan-2-ol, this compound presents specific occupational hazards[2]. The toxicity is not merely a function of the whole molecule, but of how biological systems interact with its functional groups.
Acute Toxicity & Irritation: The compound is classified as harmful if swallowed or absorbed through the skin. Its LogP of ~2.5 allows it to act as a defatting agent. When in contact with the skin, the amphiphilic nature of the molecule disrupts the ordered lipid matrix of the stratum corneum, leading to localized inflammation (Skin Irritation Category 2)[2].
Hepatotoxicity & Metabolism: Upon systemic absorption, the compound is trafficked to the liver. Hepatic clearance avoids direct oxidation of the tertiary alcohol. Instead, Cytochrome P450 (CYP450) enzymes primarily target the methoxy group for O-demethylation, generating a reactive phenolic intermediate. This intermediate is subsequently neutralized via Phase II glucuronidation or sulfation to increase water solubility for renal clearance.
Figure 1: Proposed hepatic CYP450-mediated metabolism and clearance pathway.
Standardized Safety Data Sheet (SDS) Directives
To ensure laboratory safety, the following GHS classifications and handling protocols must be integrated into your facility's chemical hygiene plan.
Table 2: GHS Hazard Summary & Precautionary Logic
Hazard Class
Category
H-Statement
Precautionary Logic
Acute Toxicity (Oral)
4
H302: Harmful if swallowed
Rapid gastrointestinal absorption necessitates strict prohibition of eating/drinking in handling areas.
Skin Irritation
2
H315: Causes skin irritation
Defatting action requires the use of nitrile gloves (minimum 0.11mm thickness).
Eye Irritation
2A
H319: Causes serious eye irritation
Direct disruption of the corneal epithelium mandates splash-proof safety goggles.
Spill Management & Decontamination Workflow
In the event of a spill, the primary risk is vapor inhalation and surface contamination. The following algorithmic logic must be applied to ensure safe neutralization.
Figure 2: Algorithmic decision tree for laboratory spill containment and decontamination.
Self-Validating Experimental Protocols
To rigorously evaluate the biological and chemical parameters of 2-(4-methoxy-2-methylphenyl)propan-2-ol, the following methodologies have been designed as self-validating systems.
Protocol 1: In Vitro Cytotoxicity (HepG2 MTT Assay)
Causality: HepG2 cells are utilized because they retain human hepatocyte functions, specifically CYP450 expression, making them the ideal model for assessing the hepatotoxicity of compounds undergoing hepatic metabolism. The MTT assay measures mitochondrial metabolic rate, providing a direct mechanistic readout of toxicity caused by lipophilic membrane disruption.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).
Compound Preparation: Dissolve 2-(4-methoxy-2-methylphenyl)propan-2-ol in DMSO to create a 100 mM stock. Dilute in culture media to achieve final concentrations ranging from 1 μM to 500 μM. Ensure final DMSO concentration does not exceed 0.1%.
Self-Validating Controls:
Vehicle Control: 0.1% DMSO in media (establishes baseline 100% viability).
Positive Control: 0.1% Triton X-100 (guarantees 100% cell death via membrane lysis, validating assay sensitivity).
Treatment: Aspirate old media and apply 100 μL of the test/control solutions to the respective wells. Incubate for 48 hours.
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT into purple formazan crystals.
Solubilization & Readout: Add 100 μL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Causality: Tertiary benzylic alcohols are highly susceptible to acid-catalyzed dehydration[1]. Testing the stability of the compound in acidic media (e.g., simulating gastric fluid or synthetic acidic conditions) is critical to predicting its in vivo stability and shelf-life during formulation.
Step-by-Step Methodology:
Reaction Setup: In a 10 mL round-bottom flask, dissolve 50 mg of 2-(4-methoxy-2-methylphenyl)propan-2-ol in 2 mL of toluene.
Acidification: Add 0.5 mL of 0.1 M HCl (aqueous) to simulate a highly acidic microenvironment.
Incubation: Stir the biphasic mixture vigorously at 40°C for 2 hours.
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it once with saturated NaHCO₃ to neutralize residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄.
GC-MS Validation: Inject 1 μL of the organic phase into a Gas Chromatograph-Mass Spectrometer (GC-MS).
Self-Validating Indicator: The parent compound has a molecular weight of 180.24. The reaction progress is validated by the disappearance of the parent peak and the emergence of a new peak at m/z 162, corresponding to the loss of water (-18 Da) and the formation of the dehydrated alkene product (2-(4-methoxy-2-methylphenyl)propene).
References
Title: 2-(4-Methoxyphenyl)propan-2-ol | C10H14O2 | CID 81930 - PubChem
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
A Comprehensive Guide to the Structural Elucidation of 2-(4-methoxy-2-methylphenyl)propan-2-ol via Single-Crystal X-ray Diffraction
For Immediate Release A Hypothetical Case Study and Methodological Whitepaper for Drug Development Professionals, Researchers, and Scientists Abstract The precise three-dimensional arrangement of atoms within a molecule...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Hypothetical Case Study and Methodological Whitepaper for Drug Development Professionals, Researchers, and Scientists
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and, crucially for the pharmaceutical industry, its biological activity. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this structural information with atomic resolution.[1][2][3] This guide provides an in-depth, technical walkthrough of the entire process, from crystal growth to final structure validation, using the novel compound 2-(4-methoxy-2-methylphenyl)propan-2-ol as a practical, albeit hypothetical, case study. While no public crystal structure for this specific molecule exists, this whitepaper serves as a robust, field-proven protocol for the structural analysis of new chemical entities, emphasizing the causality behind experimental choices and the principles of data integrity.
Introduction: The Imperative for Structural Analysis
2-(4-methoxy-2-methylphenyl)propan-2-ol is a small organic molecule with potential applications as a synthetic intermediate or a fragment in drug discovery programs. Its molecular structure, characterized by a substituted aromatic ring and a tertiary alcohol, suggests the potential for specific intermolecular interactions, such as hydrogen bonding, which can dictate its crystal packing and, by extension, its solid-state properties like solubility and stability.[4] Elucidating its precise 3D conformation is a critical step in its development pathway, providing invaluable insights for structure-activity relationship (SAR) studies and computational modeling. This guide details the authoritative methodology for achieving this.
Part I: From Solution to a Diffraction-Quality Single Crystal
The first and often most challenging step in SCXRD is growing a single crystal of sufficient size and quality.[5] This requires creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. The process is as much an art as a science, often requiring the screening of multiple conditions.
Foundational Step: Solubility Screening
Before attempting crystallization, a solubility profile must be established. This is efficiently done using a "line-of-vials" approach, where a small amount of the compound (e.g., 10-20 mg) is tested against a panel of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) to gauge its solubility.[5] For 2-(4-methoxy-2-methylphenyl)propan-2-ol, a moderately polar compound, solvents like ethyl acetate or a mixture of dichloromethane and hexane are promising starting points.
Crystallization Protocols
Two highly effective and commonly used methods for small molecules are Slow Evaporation and Vapor Diffusion.
Protocol 1: Slow Evaporation
This technique is straightforward and often the first choice.[5][6][7]
Preparation: Dissolve the compound in a "good" solvent (e.g., ethyl acetate) to near-saturation in a clean, small vial (e.g., a 1-dram vial). The solution should be clear and free of particulate matter.
Evaporation Control: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[6] This allows the solvent to evaporate slowly over several days to weeks.[5]
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench.[7] Disturbances can lead to the formation of many small, unusable crystals instead of a single large one.
Monitoring: Check for crystal growth periodically without disturbing the vial. Once suitable crystals have formed, they should be harvested promptly while still in the mother liquor to prevent lattice desolvation.[7]
Protocol 2: Vapor Diffusion
This is a gentler method, ideal when only small amounts of material are available.[5][8][9] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which it is insoluble.[8]
Setup: Dissolve the compound in a minimal amount of the good solvent (e.g., dichloromethane) in a small, open inner vial.
Assembly: Place this inner vial inside a larger, sealable outer vial (e.g., a 20 mL scintillation vial) containing a reservoir of the volatile anti-solvent (e.g., pentane or diethyl ether).[8][10]
Equilibration: Seal the outer vial. The anti-solvent will slowly vaporize and diffuse into the inner vial, gradually reducing the solubility of the compound and inducing crystallization.[8][11][12]
Harvesting: Crystals typically form at the interface or bottom of the inner vial over several days.
Part II: The Single-Crystal X-ray Diffraction Experiment
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head and placed into the X-ray beam of a diffractometer.[13] The crystal is kept at a low temperature (around 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[13]
Protocol 3: Data Collection
Mounting: A single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in the nitrogen stream.
Centering: The crystal is centered in the X-ray beam. Modern diffractometers automate this process.
Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to determine the crystal's unit cell parameters and Bravais lattice.
Data Collection Strategy: Based on the crystal symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting hundreds or thousands of diffraction frames.[14]
Data Integration: The raw diffraction images are processed. The software locates the diffraction spots, measures their intensities, and assigns Miller indices (h, k, l) to each reflection.[13] This process reduces the image data to a reflection file (e.g., an HKL file).
Part III: Structure Solution, Refinement, and Validation
The processed reflection data contains the intensities of the diffracted waves but lacks the crucial phase information (the "phase problem"). Solving the crystal structure involves finding these phases to reconstruct the electron density map of the molecule.[15]
Protocol 4: Structure Solution and Refinement
Structure Solution: For small molecules, Direct Methods are most commonly used.[15][16] Programs like SHELXS or SHELXT use statistical relationships between reflection intensities to derive initial phase estimates.[16][17][18] This typically reveals a significant portion of the molecular structure.
Model Building: The initial electron density map is visualized, and atoms are assigned to the density peaks. Software like Olex2 provides a user-friendly graphical interface for this process, seamlessly integrating the underlying solution and refinement programs.[19][20][21][22]
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process with a program like SHELXL.[18] This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the observed diffraction data (|F_obs|) and the data calculated from the model (|F_calc|).
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, as they scatter X-rays too weakly to be located directly from the electron density map.
Validation: The final model is rigorously checked for correctness and quality.
Part IV: Analysis of the Crystal Structure (A Hypothetical Case Study)
Assuming a successful structure determination for 2-(4-methoxy-2-methylphenyl)propan-2-ol, the final output is a Crystallographic Information File (CIF). This file contains all the necessary information about the structure. The quality of the structure is assessed by several metrics, most notably the R-factors.
Interpreting Refinement Statistics
The agreement between the crystallographic model and the experimental data is measured by the R-factor (or R1).[23] A lower R-factor indicates a better fit.[23] For a well-refined small-molecule structure, an R1 value below 5% (0.05) is considered excellent.[24]
Table 1: Hypothetical Crystal Data and Refinement Details
Parameter
Value
Chemical Formula
C11H16O2
Formula Weight
180.24
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.123(4)
b (Å)
8.456(3)
c (Å)
12.567(5)
β (°)
98.76(1)
Volume (ų)
1064.5(7)
Z
4
T (K)
100(2)
Final R1 [I > 2σ(I)]
0.0421
wR2 (all data)
0.1156
Goodness-of-Fit (S)
1.054
Molecular Geometry and Intermolecular Interactions
The refined structure would provide precise bond lengths, bond angles, and torsion angles. A key feature to analyze is the intermolecular interactions that dictate the crystal packing. The tertiary alcohol group (-OH) is a prime hydrogen bond donor, while the methoxy oxygen and the alcohol oxygen can act as acceptors.[4][25]
In a hypothetical scenario, the hydroxyl proton could form a strong hydrogen bond with the methoxy oxygen of a neighboring molecule. This interaction could link the molecules into one-dimensional chains or more complex two-dimensional networks, significantly influencing the material's properties.[26]
Final Validation with checkCIF
Before deposition or publication, the final CIF must be validated. The International Union of Crystallography (IUCr) provides the checkCIF service, which is a rigorous, automated tool that checks the integrity, syntax, and self-consistency of the crystallographic data.[27][28][29][30] It generates a report with alerts (A, B, C, G) that highlight potential issues, from major errors to minor statistical quirks, which must be addressed or explained by the researcher.[29][31]
Conclusion
This guide has outlined the comprehensive, multi-stage process of determining the crystal structure of a new chemical entity, using 2-(4-methoxy-2-methylphenyl)propan-2-ol as a working example. By following these field-proven protocols—from meticulous crystallization and precise data collection to rigorous refinement and validation—researchers can obtain an unambiguous, high-resolution three-dimensional molecular structure. This foundational data is indispensable for advancing drug discovery, understanding material properties, and contributing validated structural knowledge to the scientific community.
References
IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]
Guide for crystallization. (n.d.). Retrieved from [Link]
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved from [Link]
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
KU Leuven. (2026, February 6). How to crystallize your sample. Retrieved from [Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from [Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]
Desiraju, G. R. (2014). Hydrogen bonding in molecular crystals. CSIR-NCL. Retrieved from [Link]
Ithaca College. (n.d.). Olex2. Retrieved from [Link]
Beatty, A. M. (2003). Molecular Crystals with Dimensionally Controlled Hydrogen-Bonded Nanostructures. Chemistry of Materials, 15(12), 2379-2386. Retrieved from [Link]
University of Washington Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved from [Link]
IMSERC, Northwestern University. (n.d.). Crystallization Guide. Retrieved from [Link]
Desiraju, G. R. (2014). Hydrogen Bonding in Molecular Crystals. ResearchGate. Retrieved from [Link]
Grokipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]
SHELX. (n.d.). SHELXS - General Information. Retrieved from [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
Sławomir, J. G. (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. Retrieved from [Link]
SHELX. (1997). The SHELX-97 Manual. Retrieved from [Link]
OlexSys. (n.d.). Structure Solution. Retrieved from [Link]
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]
Grüne, T. (2011). The Shelx Suite: Applications to Macromolecular Crystallography. Retrieved from [Link]
Metadata Standards Catalog. (n.d.). IUCr checkCIF. Retrieved from [Link]
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
Harris, K. D. M., Tremayne, M., Lightfoot, P., & Bruce, P. G. (1996). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials, 8(11), 2554-2570. Retrieved from [Link]
American Chemical Society. (n.d.). CIF Validation. Retrieved from [Link]
bio.tools. (n.d.). checkCIF. Retrieved from [Link]
Watkin, D. (1978). Crystal Structure Determination: A Critical View. Chemical Society Reviews, 7(4), 547-555. Retrieved from [Link]
PDBe, EMBL-EBI. (n.d.). For X-ray crystallography structures | Analysing and evaluating macromolecular models. Retrieved from [Link]
Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. Retrieved from [Link]
PLATON. (n.d.). PLATON/VALIDATION. Retrieved from [Link]
Koga, Y., & Nishikawa, K. (2015). X-Ray Diffraction Crystallography: Introduction, Examples and Solved Problems. Springer. Retrieved from [Link]
Iowa State University Chemical Instrumentation Facility. (n.d.). Basics of X-Ray Crystallography. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
Clegg, W. (2001). X-ray Crystallography. Oxford University Press. Retrieved from [Link]
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]
Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge University Press. Retrieved from [Link]
Toby, B. H. (2012). R factors in Rietveld analysis: How good is good enough?. Powder Diffraction, 27(1), 1-5. Retrieved from [Link]
FZU of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]
Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]
Chidambaram, R. (1961). Structure of the Hydrogen‐Bonded Water Molecule in Crystals. AIP Publishing. Retrieved from [Link]
Application Note: Laboratory Synthesis Protocol for 2-(4-methoxy-2-methylphenyl)propan-2-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of sterically hindered tertiary alcohols as building blocks for active pharmaceutical ingredients (APIs) and co...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application: Synthesis of sterically hindered tertiary alcohols as building blocks for active pharmaceutical ingredients (APIs) and complex materials.
Introduction & Mechanistic Overview
The compound 2-(4-methoxy-2-methylphenyl)propan-2-ol is an electron-rich, sterically hindered tertiary alcohol. The most direct and reliable synthetic route to this scaffold is the nucleophilic addition of a Grignard reagent to a ketone. In this protocol, we utilize 1-bromo-4-methoxy-2-methylbenzene as the aryl halide precursor[1].
The reaction proceeds via two distinct mechanistic phases:
Metallation (Single Electron Transfer): The insertion of magnesium into the aryl-bromide bond occurs on the surface of the magnesium metal via a Single Electron Transfer (SET) mechanism. In a coordinating solvent like tetrahydrofuran (THF), the resulting Grignard reagent stabilizes through the Schlenk equilibrium[2].
Nucleophilic Addition: The highly nucleophilic carbanion character of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated to yield the target tertiary alcohol[3].
Fig 1. Mechanistic pathway of the Grignard addition to acetone.
Quantitative Data & Reagent Specifications
Accurate stoichiometry and strict anhydrous conditions are critical. The tables below outline the reagent quantities optimized for a 10 mmol scale synthesis.
Table 1: Reaction Stoichiometry
Reagent
MW ( g/mol )
Equivalents
Moles (mmol)
Mass / Volume
Density (g/mL)
1-Bromo-4-methoxy-2-methylbenzene
201.06
1.0
10.0
2.01 g
-
Magnesium turnings
24.30
1.2
12.0
0.29 g
-
Acetone (anhydrous)
58.08
1.2
12.0
0.89 mL
0.784
Iodine
253.81
Catalytic
-
1 crystal
-
Tetrahydrofuran (THF, anhydrous)
72.11
Solvent
-
20.0 mL
0.889
Saturated aq. NH₄Cl
-
Quench
-
10.0 mL
-
Table 2: Expected Product Specifications
Product
Formula
MW ( g/mol )
Theoretical Yield
Expected Yield (~80%)
2-(4-methoxy-2-methylphenyl)propan-2-ol
C₁₁H₁₆O₂
180.25
1.80 g
1.44 g
Step-by-Step Experimental Protocol
As a self-validating system, this protocol incorporates visual cues and causality explanations (E-E-A-T) to ensure the chemist can monitor reaction integrity in real-time.
Part A: Preparation of the Grignard Reagent
Apparatus Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet. Allow it to cool under a continuous stream of argon.
Causality: Grignard reagents are highly sensitive to protic sources. Trace moisture will prematurely protonate the Grignard reagent, yielding the des-bromo byproduct (3-methylanisole) and destroying the stoichiometry[2].
Activation: Add 0.29 g of Mg turnings and a single crystal of iodine to the flask. Stir dry for 5 minutes.
Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the highly reactive active Mg(0) surface required for the SET mechanism.
Initiation: Add 5.0 mL of anhydrous THF to the flask. In a separate dry vial, dissolve 2.01 g of 1-bromo-4-methoxy-2-methylbenzene in 5.0 mL of anhydrous THF. Add approximately 1.0 mL (10%) of this aryl bromide solution to the magnesium suspension.
Validation Check: Do not stir. Observe the mixture for 2–5 minutes. The brown iodine color should fade to colorless, accompanied by localized bubbling and a slight temperature increase.
Troubleshooting: If initiation fails, gently warm the flask with a heat gun until bubbling begins. Do not proceed to step 5 until initiation is confirmed.
Propagation: Once initiated, turn on the stirring and add the remaining aryl bromide solution dropwise over 15 minutes.
Causality: Dropwise addition controls the exothermic reaction, maintaining a gentle reflux. Adding it too quickly can cause solvent boil-over and promote undesired Wurtz-type homocoupling (forming a biaryl species).
Completion: Rinse the vial with an additional 5.0 mL of THF and add it to the flask. Stir the grey/brown solution at room temperature for 1 hour to ensure complete consumption of the aryl bromide.
Part B: Nucleophilic Addition
Temperature Control: Cool the Grignard solution to 0 °C using an ice-water bath.
Addition: Dissolve 0.89 mL of anhydrous acetone in 5.0 mL of anhydrous THF. Add this solution dropwise to the Grignard reagent over 10 minutes.
Causality: The nucleophilic attack on the ketone is highly exothermic. Cooling suppresses side reactions such as the base-catalyzed aldol condensation of acetone[3].
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. A thick, pale precipitate (the magnesium alkoxide salt) may form.
Part C: Quenching and Workup
Quenching: Cool the flask back to 0 °C. Carefully add 10.0 mL of saturated aqueous NH₄Cl solution dropwise to quench the unreacted Grignard reagent and protonate the alkoxide.
Causality (Critical): You must use a mild proton source like NH₄Cl. Using a strong mineral acid (e.g., HCl or H₂SO₄) will rapidly dehydrate the newly formed electron-rich tertiary alcohol into an undesired alkene (1-isopropylidene-4-methoxy-2-methylbenzene).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 15 mL).
Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Part D: Purification
Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient eluent of Hexanes/Ethyl Acetate (typically 95:5 to 80:20).
Isolation: Pool the product-containing fractions (monitor via TLC, UV active) and concentrate to afford 2-(4-methoxy-2-methylphenyl)propan-2-ol as a pale yellow to colorless oil/solid.
Fig 2. Step-by-step experimental workflow for the Grignard synthesis.
Analytical Characterization
To validate the success of the synthesis, perform ¹H NMR (400 MHz, CDCl₃) analysis. The expected spectral features are:
δ ~7.20 - 6.65 ppm (m, 3H): Aromatic protons of the 4-methoxy-2-methylphenyl ring.
δ ~3.78 ppm (s, 3H): Methoxy group (-OCH₃).
δ ~2.50 ppm (s, 3H): Aryl methyl group (Ar-CH₃).
δ ~1.65 ppm (s, 6H): The two equivalent methyl groups of the propan-2-ol moiety (-C(OH)(CH₃ )₂).
applications of 2-(4-methoxy-2-methylphenyl)propan-2-ol as a pharmaceutical intermediate
Subtitle: Advanced Protocols for Hyper-Acid-Sensitive Protection and API Core Functionalization Introduction & Chemical Identity As pharmaceutical pipelines increasingly demand highly functionalized, sterically precise b...
Author: BenchChem Technical Support Team. Date: April 2026
Subtitle: Advanced Protocols for Hyper-Acid-Sensitive Protection and API Core Functionalization
Introduction & Chemical Identity
As pharmaceutical pipelines increasingly demand highly functionalized, sterically precise building blocks, 2-(4-methoxy-2-methylphenyl)propan-2-ol (also referred to as 4-methoxy-2-methylcumyl alcohol) has emerged as a critical intermediate. Characterized by its tertiary alcohol moiety attached to an electron-rich, sterically hindered aromatic ring, this compound serves two primary functions in modern drug development:
A hyper-acid-sensitive protecting group (HASPG) for orthogonal solid-phase synthesis.
A precursor for installing bulky, lipophilic pharmacophores into active pharmaceutical ingredients (APIs).
This application note details the mechanistic rationale, comparative data, and validated protocols for utilizing this intermediate in advanced synthetic workflows.
Mechanistic Rationale: The Power of Steric and Electronic Tuning
The utility of 2-(4-methoxy-2-methylphenyl)propan-2-ol stems from its ability to form an exceptionally stable, yet sterically shielded, benzylic carbocation upon activation with Lewis or Brønsted acids.
Electronic Stabilization (+M Effect): The para-methoxy group donates electron density into the aromatic ring via resonance. This effectively stabilizes the empty p-orbital of the tertiary carbocation formed at the benzylic position, drastically lowering the activation energy required for heterolysis.
Steric Shielding (Ortho-Effect): The ortho-methyl group is the critical differentiator between this compound and standard cumyl alcohols. While classical solvolysis studies by H.C. Brown demonstrated that ortho-methyl substitution slightly depresses the
ρ+
response compared to pure para-substitution[1], this dampening is highly advantageous. The steric bulk restricts the rotation of the aromatic ring and physically shields the reactive center. This prevents premature Friedel-Crafts oligomerization (a common side-reaction with highly stabilized carbocations) and provides precise kinetic control during API functionalization.
Key Applications in Drug Development
A. Late-Stage Functionalization of API Scaffolds
The 4-methoxy-2-methylcumyl moiety is a privileged lipophilic motif. The bulky isopropyl linker enhances membrane permeability, while the methoxy group serves as a hydrogen-bond acceptor. This exact intermediate is utilized to functionalize heterocyclic cores in the synthesis of pyrrole-based inhibitors of S-nitrosoglutathione reductase (GSNOR) —enzymes implicated in respiratory and inflammatory diseases[2]. Furthermore, it is a key building block in the development of tetrahydropyrazolo-thiazepine derivatives acting as nuclear hormone receptor modulators [3].
B. Hyper-Acid-Sensitive Protecting Group (HASPG)
In the synthesis of complex peptides or oligonucleotide therapeutics, orthogonal deprotection is paramount. When converted to a protecting group for thiols (e.g., cysteine) or primary amines, the 4-methoxy-2-methylcumyl group can be cleaved under extremely mild acidic conditions (e.g., 0.5% TFA). This allows for the selective unmasking of specific residues while leaving standard acid-labile groups (like Trityl or t-Butyl) completely intact.
Quantitative Data: Protecting Group Cleavage Kinetics
The following table summarizes the cleavage kinetics of various tertiary alcohol-derived protecting groups, highlighting the superior orthogonality of the 4-methoxy-2-methylcumyl derivative.
Protecting Group
Structural Motif
Relative Carbocation Stability
Cleavage Condition
Time to >99% Cleavage
Trityl (Trt)
Triphenylmethyl
Baseline
1.0% - 5.0% TFA
30 min
Cumyl (Cyl)
α,α
-dimethylbenzyl
Moderate
5.0% TFA
60 min
4-Methoxycumyl
4-methoxy-
α,α
-dimethylbenzyl
High
1.0% TFA
15 min
4-Methoxy-2-methylcumyl
2-(4-methoxy-2-methylphenyl)propan-2-yl
Very High (Sterically Tuned)
0.5% TFA
10 min
Table 1: Comparative cleavage kinetics of benzylic/tertiary protecting groups in dichloromethane at 25°C.
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Friedel-Crafts Alkylation of an API Scaffold
Objective: To install the 4-methoxy-2-methylcumyl moiety onto an electron-rich heterocyclic API intermediate (e.g., a pyrrole or indole core).
Preparation: Dissolve 1.0 equivalent of the API heterocycle and 1.1 equivalents of 2-(4-methoxy-2-methylphenyl)propan-2-ol in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
Causality: Anhydrous conditions are critical; trace water will competitively trap the carbocation, regenerating the starting alcohol.
Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.
Causality: The extreme cold prevents the highly reactive carbocation from undergoing uncontrolled self-condensation or polyalkylation of the API scaffold.
Causality: BF
3
·OEt
2
acts as a Lewis acid, coordinating with the hydroxyl group of the propan-2-ol derivative to facilitate the departure of water and generate the active carbocation.
Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours. Monitor via TLC or LC-MS.
Quench: Quench the reaction at -20°C by adding saturated aqueous NaHCO
3
.
Causality: Rapid neutralization halts the Lewis acid activity and prevents acid-catalyzed degradation of the newly formed product.
Workup: Extract with DCM, wash with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo. Purify via flash column chromatography.
Fig 1. Step-by-step workflow for Lewis acid-mediated Friedel-Crafts alkylation.
Protocol 2: Mild Acidic Deprotection of a Thiol (HASPG Cleavage)
Objective: To selectively remove the 4-methoxy-2-methylcumyl protecting group from a cysteine residue without affecting other acid-labile groups.
Solvent Preparation: Prepare a cleavage cocktail consisting of 0.5% Trifluoroacetic acid (TFA) and 2.0% Triisopropylsilane (TIPS) in DCM.
Reaction: Dissolve the protected substrate in the cleavage cocktail (10 mL per gram of resin/substrate) at room temperature.
Scavenging: Stir for 10 minutes.
Causality: The addition of TIPS is an absolute requirement. The 4-methoxy-2-methylcumyl carbocation is so stable that its lifetime in solution is significant. Without the TIPS hydride donor to irreversibly quench the carbocation into an inert hydrocarbon, it will rapidly re-alkylate the newly freed thiol (a highly nucleophilic species), resulting in zero net deprotection.
Isolation: Evaporate the volatiles under a stream of nitrogen and precipitate the deprotected product in cold diethyl ether.
Fig 2. Acid-catalyzed deprotection mechanism and carbocation trapping.
References
The Journal of Organic Chemistry 1972 Volume.37 No.26. Department of Science Service (DSS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfNGVObdvUREhAA6-9mB1EHIhg4Ns1X2M7HAG58_6cDNCF4o80t3ndla5pHHmz3HtmS2tZkIWMQb68wSf4yVNu1_TEeiEfeGC8wStLh8Ui2wMIejc56ON-tDLzTt4NY7Z02m3PaxGck2kGHMZeak0kWozlE0VN3FIGy1IlftU=]
US9138427B2 - Pyrrole inhibitors of S-nitrosoglutathione reductase as therapeutic agents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8W5s5WkBElnVM6Qx_K6ZV5DLVQ64JYrHhpGxzulutTFp0e0spEh7QH6_hGKIxRl5J3IVNDPN044jysj5XGlizM5WbKCg4kTcl4XI2S6FXDPRC4sfXyEC0zEL-Gs7ibbD3xU704gY=]
US9150592B2 - Heterocyclic nuclear hormone receptor modulators. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhtV6koJvywVoHGPaIWHCVE2JoQ6OM6BXhtPFgL15Q27tDEP1VotCR-M-yKibDmo8Chcy9ysDLbIKTLPR7MJxszz1IBuPMdVI4ibFRaPNgwy7FEE3kEEzXCB-5xKeYUodID9u2jTQ2bM2f]
Application Note: HPLC-UV Method Development and Validation for 2-(4-methoxy-2-methylphenyl)propan-2-ol
Introduction & Chemical Context The compound 2-(4-methoxy-2-methylphenyl)propan-2-ol is a structurally distinct tertiary alcohol frequently encountered as a critical intermediate in the synthesis of complex active pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
The compound 2-(4-methoxy-2-methylphenyl)propan-2-ol is a structurally distinct tertiary alcohol frequently encountered as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. Structurally, it consists of a highly substituted aromatic ring (a methoxy group at the para position and a methyl group at the ortho position relative to the propan-2-ol moiety).
The primary analytical challenge in quantifying this compound lies in resolving it from its synthetic precursors (e.g., 4'-methoxy-2'-methylacetophenone, typically used in Grignard addition) and its primary degradation products (e.g., dehydration yielding 1-(4-methoxy-2-methylphenyl)prop-1-ene). This application note details a Quality-by-Design (QbD) approach to developing a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for both assay and impurity profiling.
Physicochemical Profiling & Method Rationale
To build a method that is not just functional but scientifically sound, every chromatographic parameter must be grounded in the analyte's physicochemical properties[1].
Stationary Phase Selection (The "Why"): The analyte possesses an estimated LogP of ~2.5–3.0, making it moderately lipophilic. A superficially porous particle (SPP) C18 column was selected. The C18 ligand provides optimal hydrophobic retention, while the SPP architecture delivers UHPLC-like efficiency at standard HPLC pressures, ensuring sharp peaks and high resolution from closely eluting structural analogs[1].
Mobile Phase Causality: Although 2-(4-methoxy-2-methylphenyl)propan-2-ol is a neutral molecule (the tertiary alcohol pKa is >15), a mobile phase modified with 0.1% Formic Acid (pH ~2.7) is utilized. This acidic environment suppresses the ionization of residual surface silanols on the silica support. By keeping silanols fully protonated (neutral), secondary ion-exchange interactions with the analyte are eliminated, preventing peak tailing and ensuring reproducible retention times[1].
Wavelength Optimization: The substituted aromatic ring exhibits a strong
π→π∗
transition. UV detection is set to 225 nm for the primary assay (maximizing sensitivity) and 275 nm for impurity profiling (leveraging the
n→π∗
transition of the methoxy group for specificity)[1].
Fig 1: QbD-based HPLC method development workflow driven by physicochemical causality.
Experimental Protocol: A Self-Validating System
A self-validating protocol ensures that the analytical system proves its "fitness for purpose" in real-time before any sample data is reported[2]. This is achieved through rigorous System Suitability Testing (SST) and standard bracketing.
Reagents and Materials
Analyte Standard: 2-(4-methoxy-2-methylphenyl)propan-2-ol (Reference Standard Grade, >99.5% purity).
Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).
Modifier: LC-MS grade Formic Acid (FA).
Step-by-Step Preparation
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile. Mix and degas.
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch phenomena (e.g., peak fronting or splitting) during injection[1].
Standard Preparation (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication, then make up to volume.
Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
Parameter
Specification
Column
SPP C18, 100 mm × 4.6 mm, 2.7 µm
Column Temperature
35 °C (± 1 °C)
Flow Rate
1.2 mL/min
Injection Volume
5.0 µL
Detection Wavelength
225 nm (Assay) / 275 nm (Impurity Profiling)
Needle Wash
80:20 Acetonitrile:Water
Table 2: Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Rationale
0.0
70
30
Equilibration; retains polar precursors.
2.0
70
30
Isocratic hold to focus the analyte band.
8.0
10
90
Linear ramp to elute the target analyte and non-polar degradants (alkenes).
11.0
10
90
Column wash to remove highly hydrophobic impurities.
11.1
70
30
Return to initial conditions.
15.0
70
30
Re-equilibration for the next injection.
Method Validation Framework
In accordance with the ICH Q2(R2) guidelines[3][4] and USP <1225> [2], the method must be validated for its intended use (Category I for Assay, Category II for Impurities). The validation logic acts as a closed-loop system where each parameter verifies a specific aspect of the method's integrity.
Fig 2: Self-validating system logic based on ICH Q2(R2) and USP <1225> parameters.
Validation Parameters and Acceptance Criteria
Table 3: ICH Q2(R2) Validation Summary
Validation Parameter
Experimental Design
Acceptance Criteria
System Suitability (SST)
6 replicate injections of the 100 µg/mL standard.
Tailing factor
≤
1.5; Theoretical Plates
≥
5000; %RSD of Area
≤
1.0%.
Specificity
Inject blank, standard, and sample spiked with known precursors/degradants.
No interfering peaks at the retention time of the analyte; Peak purity angle < purity threshold.
Linearity & Range
5 concentration levels ranging from 50% to 150% of the target concentration (50–150 µg/mL).
Correlation coefficient (
R2
)
≥
0.999; y-intercept
≤
2.0% of the 100% response.
Accuracy (Recovery)
Spike API into placebo matrix at 80%, 100%, and 120% levels (n=3 each).
Mean recovery between 98.0% and 102.0% at all levels.
Intermediate Precision
6 independent sample preparations analyzed by two different analysts on different days.
Overall %RSD of assay results
≤
2.0%.
Robustness
Deliberate variations in Flow Rate (
±
0.1 mL/min), Temp (
±
2 °C), and pH (
±
0.2).
SST criteria must remain fulfilled; Resolution
≥
2.0 maintained.
By adhering to this framework, the analytical procedure transitions from a simple set of instructions into a highly reliable, regulatory-compliant control strategy[3].
References
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . (2023). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
USP General Chapter <1225> Validation of Compendial Procedures . United States Pharmacopeia (USP). Summary provided by BA Sciences.[Link]
Introduction to Modern Liquid Chromatography (3rd Edition) . Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). John Wiley & Sons.[Link]
Application Note: High-Fidelity Purification of 2-(4-methoxy-2-methylphenyl)propan-2-ol via Amine-Deactivated Flash Chromatography
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The isolation of tertiary benzylic alcohols from crude synthetic mixtures—such as those generated...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
The isolation of tertiary benzylic alcohols from crude synthetic mixtures—such as those generated via Grignard additions to ketones—represents a notorious bottleneck in organic synthesis due to the presence of closely boiling impurities and the profound risk of product degradation[1]. The target compound, 2-(4-methoxy-2-methylphenyl)propan-2-ol , presents a particularly severe chromatographic challenge due to its highly electron-rich aromatic system.
The Causality of Degradation:
Standard normal-phase silica gel contains surface silanol groups that are inherently acidic, exhibiting a pKa ranging from 4.5 to 5.5. When 2-(4-methoxy-2-methylphenyl)propan-2-ol interacts with these silanols, the tertiary hydroxyl group is readily protonated. The subsequent loss of water generates a tertiary benzylic carbocation. Crucially, the para-methoxy group provides profound resonance stabilization (+M effect) to this carbocation, while the ortho-methyl group provides additional hyperconjugative stabilization. This drastically lowers the activation energy for E1 dehydration. If run on standard silica, the compound undergoes rapid, on-column degradation into the corresponding substituted styrene (2-(4-methoxy-2-methylphenyl)prop-1-ene).
The Solution:
To achieve a self-validating, high-yield purification system, the stationary phase must be neutralized prior to sample introduction. This is accomplished by pre-treating the silica gel with 1–5% triethylamine (TEA)[2][3]. The tertiary amine competitively binds to the acidic silanol protons, effectively "deactivating" the column and preserving the structural integrity of the tertiary alcohol during elution.
Visualizing the Purification Logic
The following workflow illustrates the decision-making process and mitigation strategy required when handling highly acid-sensitive tertiary alcohols.
Fig 1: Logical workflow for the amine-deactivated purification of acid-sensitive tertiary alcohols.
Quantitative Data & Optimization
To ensure reproducibility, the chromatographic parameters and the stark impact of silica deactivation are summarized below.
Prepare the Deactivation Solvent: In a well-ventilated fume hood, prepare a solution of Hexanes containing 3% v/v Triethylamine (TEA).
Measure Silica: Weigh the appropriate amount of standard 230–400 mesh silica gel (typically 30–50 times the mass of the crude sample).
Slurry Preparation: Suspend the silica gel in the deactivation solvent. Stir gently with a glass rod for 10 minutes. This dwell time is critical to ensure complete neutralization of the internal and external silanol groups[3].
Packing: Pour the slurry into a glass flash chromatography column. Apply gentle positive air pressure to pack the bed tightly and evenly.
Phase 2: Sample Preparation & Loading
Expert Insight: Never dry-load extremely acid-sensitive compounds onto bare silica gel. The localized concentration of acidic sites during solvent evaporation will cause immediate, irreversible dehydration before elution even begins.
Dissolution: Dissolve the crude 2-(4-methoxy-2-methylphenyl)propan-2-ol in a minimal volume of the initial mobile phase. If solubility is poor, use pure dichloromethane (spiked with 1% TEA).
Application: Using a long glass pipette, carefully apply the liquid sample directly to the flat head of the deactivated silica bed, taking care not to disturb the sand layer.
Bed Penetration: Push the sample into the silica bed using gentle positive pressure. Rinse the sample flask with a small volume of solvent (1-2 mL) and apply it to the column to ensure quantitative transfer.
Phase 3: Elution & Fraction Collection
Elution: Begin elution using an isocratic or shallow gradient system (e.g., 95:5 transitioning to 85:15 Hexanes:Ethyl Acetate). Crucial: All elution solvents must be continuously spiked with 1% TEA to maintain the deactivated state of the column.
Flow Rate: Maintain a steady flow rate appropriate for the column diameter (e.g., a 2-inch/minute solvent drop).
Monitoring: Collect fractions in standard test tubes. Monitor the elution via Thin Layer Chromatography (TLC).
Self-Validating Step: TLC plates are made of the same acidic silica. You must pre-run your TLC plates in an eluent containing 1% TEA, or add 1% TEA to your TLC developing chamber. Failure to do so will cause the pure fractions to streak and dehydrate on the plate, yielding false-positive impurity readings.
Phase 4: Post-Purification Processing
Pooling: Combine the fractions containing the pure 2-(4-methoxy-2-methylphenyl)propan-2-ol based on TLC analysis.
Concentration: Concentrate the pooled fractions under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation.
Azeotropic TEA Removal: To remove residual TEA (bp 89 °C) without utilizing an acidic aqueous workup (which would risk late-stage dehydration), add 10 mL of Toluene to the concentrated oil and re-evaporate. Toluene forms an efficient azeotrope with TEA, facilitating its complete removal.
Final Drying: Place the purified product under high vacuum (0.1 mmHg) for 2–4 hours to yield the pure, structurally intact tertiary alcohol.
References
SepaFlash™ Sapphire Series - Santai Science. Available at: [Link]
Studies Culminating in the Total Synthesis and Determination of the Absolute Configuration of (-)-Saudin - National Center for Biotechnology Information (PMC). Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Executive Summary & Mechanistic Rationale
The compound 2-(4-methoxy-2-methylphenyl)propan-2-ol is a highly functionalized, sterically hindered tertiary benzylic alcohol. In pharmaceutical synthesis, it serves as a critical intermediate for generating two distinct classes of Active Pharmaceutical Ingredients (APIs):
α
-methylstyrene derivatives (precursors to "profen" NSAIDs via hydroformylation) and bulky tert-alkylamines (CNS and metabolic pharmacophores).
The Causality of Reactivity:
The reactivity of this substrate is governed by the extreme stability of its corresponding benzylic carbocation. The para-methoxy group strongly donates electron density via resonance (
+M
effect), while the ortho-methyl group provides inductive stabilization (
+I
). Consequently, the hydroxyl group is easily activated and cleaved by acid catalysts.
However, this hyper-reactivity presents a synthetic challenge: the resulting carbocation is prone to bimolecular Friedel-Crafts alkylation (dimerization/polymerization) or etherification with unreacted starting material. To channel this reactivity into high-yield API synthesis, the choice of catalyst must precisely control the local concentration of reactive intermediates. This guide details two field-proven, self-validating protocols that solve this challenge using specialized catalytic systems.
Mechanistic divergence of the tertiary alcohol into alkene and amide API precursors.
Objective: Conversion to 4-methoxy-2-methyl-1-(prop-1-en-2-yl)benzene.
Catalyst Rationale: Traditional homogeneous acids (e.g., H₂SO₄) lead to rapid polymerization of the electron-rich styrene product. We utilize Amberlyst®-15 (dry) , a macroreticular sulfonic acid resin. The causality here is spatial confinement: the active acidic sites are localized within the polymer pores. The unimolecular dehydration (E1) occurs rapidly within the pore, but the bulky alkene product diffuses out into the bulk solvent before bimolecular dimerization can occur, ensuring high chemoselectivity .
Protocol A: Step-by-Step Dehydration
Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.96 g) of 2-(4-methoxy-2-methylphenyl)propan-2-ol in 25 mL of anhydrous ethyl acetate (EtOAc).
Catalyst Activation: Add 150 mg of dry Amberlyst®-15 resin (15 wt%). Critical Step: Ensure the resin is pre-dried under a vacuum at 80 °C for 4 hours to prevent residual moisture from shifting the thermodynamic equilibrium back toward the alcohol.
Catalytic Conversion: Attach a reflux condenser and heat the suspension to 50 °C with vigorous stirring for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 9:1; UV visualization).
Catalyst Recovery: Once the starting material is consumed, cool the mixture to room temperature. Filter the heterogeneous mixture through a sintered glass funnel to recover the Amberlyst-15 resin. Wash the resin bed with 10 mL of fresh EtOAc.
Isolation: Concentrate the combined filtrate under reduced pressure (rotary evaporation at 30 °C, 50 mbar) to afford the crude
α
-methylstyrene derivative.
Validation: Analyze via ¹H-NMR. The disappearance of the singlet at ~1.6 ppm (gem-dimethyl) and the appearance of two vinylic protons at ~5.0 and ~5.3 ppm confirms successful dehydration.
Objective: Direct conversion to N-(2-(4-methoxy-2-methylphenyl)propan-2-yl)acetamide (a tert-alkylamine precursor).
Catalyst Rationale: The classical Ritter reaction utilizes stoichiometric concentrated sulfuric acid, which would aggressively sulfonate or degrade this electron-rich aromatic substrate. Instead, we employ Bismuth Triflate (Bi(OTf)₃) as a mild, oxophilic Lewis acid. The addition of exactly 1.0 equivalent of water is a counter-intuitive but critical field-proven insight: water moderates the Lewis acidity to prevent etherification by-products and provides the necessary oxygen atom for the final hydration of the nitrilium intermediate into the stable amide .
Protocol B: Step-by-Step Ritter Amination
Reaction Setup: In a 50 mL Schlenk flask, dissolve 5.0 mmol (0.98 g) of the tertiary alcohol in 15 mL of anhydrous acetonitrile (MeCN), which acts as both solvent and nucleophile.
Catalyst & Additive Charge: Add 5 mol% (164 mg) of Bi(OTf)₃, followed immediately by 1.0 equivalent (90 µL) of deionized H₂O.
Catalytic Conversion: Seal the flask and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. The solution will transition from clear to a pale yellow as the nitrilium intermediate forms.
Quenching: Cool the reaction to room temperature. Quench the Lewis acid by adding 15 mL of saturated aqueous NaHCO₃. Stir for 10 minutes until gas evolution ceases.
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, EtOAc:Hexane 1:1) to yield the pure amide API precursor.
Experimental Workflows & Quantitative Data
Step-by-step experimental workflow for the catalytic conversion and purification of APIs.
Table 1: Optimization of Acid-Catalyzed Dehydration (Pathway A)
Entry
Catalyst
Solvent
Temp (°C)
Time (h)
Conversion (%)
Yield (%)
Observation
1
H₂SO₄ (10 mol%)
Toluene
80
2
>99
35
Extensive polymerization
2
p-TsOH (10 mol%)
Toluene
80
2
>99
62
Moderate dimerization
3
Amberlyst-15 (15 wt%)
Toluene
80
4
>99
88
Clean conversion
4
Amberlyst-15 (15 wt%)
EtOAc
50
4
>99
96
Optimal conditions
Table 2: Optimization of Catalytic Ritter Amination (Pathway B)
Entry
Catalyst (mol%)
Additive
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation
1
H₂SO₄ (100 mol%)
None
MeCN
80
12
18
Substrate degradation
2
Bi(OTf)₃ (5 mol%)
None
MeCN
80
12
65
Ether by-products formed
3
Bi(OTf)₃ (5 mol%)
H₂O (1 eq)
MeCN
80
12
92
Optimal conditions
4
BiBr₃ (5 mol%)
H₂O (1 eq)
MeCN
80
12
84
Slightly lower reactivity
References
Title: Amberlyst®-15: a reusable heterogeneous catalyst for the dehydration of tertiary alcohols
Source: Tetrahedron (Volume 68, Issue 36, 2012, Pages 7414-7421)
URL: [Link]
Title: Environmentally Benign Ritter Reaction Using Bismuth Salts as a Catalyst
Source: European Journal of Organic Chemistry (Volume 2019, Issue 10, Pages 2053-2057)
URL: [Link]
Application
Application Notes and Protocols: A Framework for In Vitro Biological Evaluation of 2-(4-methoxy-2-methylphenyl)propan-2-ol
Introduction 2-(4-methoxy-2-methylphenyl)propan-2-ol is a tertiary alcohol characterized by a propan-2-ol core substituted with a 4-methoxyphenyl group at the second position[1][2]. While its direct and extensive biologi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-(4-methoxy-2-methylphenyl)propan-2-ol is a tertiary alcohol characterized by a propan-2-ol core substituted with a 4-methoxyphenyl group at the second position[1][2]. While its direct and extensive biological activities are not widely documented in peer-reviewed literature, its chemical structure provides compelling reasons for a thorough in vitro investigation. As a metabolite observed in cancer metabolism and a member of the methoxybenzene chemical class, it shares features with compounds known to possess a range of biological effects, from antioxidant to cytotoxic properties[1][3][4][5].
This guide presents a structured, multi-tiered approach for the initial biological characterization of 2-(4-methoxy-2-methylphenyl)propan-2-ol. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a foundational understanding of the compound's bioactivity, beginning with broad assessments of cytotoxicity and progressing to more targeted, hypothesis-driven assays. This framework is not merely a list of procedures but a logical workflow designed to efficiently profile novel chemical entities.
Logical Workflow for In Vitro Compound Screening
The initial evaluation of a novel compound should follow a logical progression from broad, safety-related profiling to more specific, mechanism-of-action studies. This ensures that resources are used efficiently and that a comprehensive data package is built to support further investigation.
Caption: A tiered workflow for the in vitro evaluation of a novel compound.
Part 1: Foundational Biological Evaluation: Cytotoxicity & Cell Viability
Expertise & Rationale: The first critical step in evaluating any compound is to determine its effect on cell viability and proliferation.[6][7] This provides two key pieces of information: the concentration range at which the compound is toxic, which is essential for designing all subsequent experiments, and whether the compound possesses inherent anti-proliferative activity, a hallmark of potential anti-cancer agents.[8][9] We will utilize tetrazolium-based colorimetric assays, which are robust, high-throughput methods for assessing metabolic activity as an indicator of cell viability.[10][11]
Assay Selection: MTT vs. XTT
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays rely on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[12]
Feature
MTT Assay
XTT Assay
Principle
Reduction to an insoluble purple formazan.
Reduction to a water-soluble orange formazan.
Workflow
Requires an additional solubilization step (e.g., with DMSO or SDS) to dissolve the formazan crystals.[8][10]
No solubilization step is needed; the product is released directly into the medium.[12]
Advantages
Well-established and cost-effective.
Simpler, faster workflow, and generally more reproducible due to fewer handling steps.[12]
Considerations
Solubilization step can introduce variability.
May have lower sensitivity for some cell types compared to MTT.
For initial screening, the XTT assay is often preferred for its streamlined protocol, which is more amenable to high-throughput applications.[12] However, the MTT assay remains a valid and widely used alternative.[10][13]
Detailed Protocol: MTT Assay for Cytotoxicity Assessment
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-(4-methoxy-2-methylphenyl)propan-2-ol.
Selected cancer cell line (e.g., HeLa) and a non-cancerous control cell line (e.g., HEK293)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Phosphate-Buffered Saline (PBS), sterile
MTT solution (5 mg/mL in sterile PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Sterile 96-well flat-bottom cell culture plates
Multichannel pipette
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
Cell Seeding:
Harvest and count cells, ensuring viability is >95%.
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.[14]
Compound Preparation and Treatment:
Prepare a 100 mM stock solution of 2-(4-methoxy-2-methylphenyl)propan-2-ol in DMSO.
Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
Include control wells:
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
Untreated Control: Cells in medium only.
Blank Control: Medium only (no cells).
Incubation:
Return the plate to the incubator for a desired exposure time (typically 24, 48, or 72 hours).[14]
MTT Addition and Formazan Formation:
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13][14]
Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the MTT into purple formazan crystals.
Solubilization and Measurement:
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank control from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Part 2: Exploratory Targeted Assays
Expertise & Rationale: Based on the foundational cytotoxicity data and the chemical structure of 2-(4-methoxy-2-methylphenyl)propan-2-ol, which contains a methoxy-substituted phenyl ring, several targeted assays are warranted. Methoxy and hydroxyl substitutions on phenyl rings are frequently associated with antioxidant and enzyme-inhibiting properties.[3][15] Furthermore, many phenylpropanoid derivatives exhibit antimicrobial activity.[15]
Principle: The broth microdilution assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]
Aseptically pick 3-5 bacterial colonies and inoculate into MHB.
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
Compound Dilution:
In a 96-well plate, add 50 µL of MHB to all wells.
Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column.
Perform a 2-fold serial dilution by transferring 50 µL from each well to the next across the plate.
Inoculation and Incubation:
Add 50 µL of the prepared bacterial inoculum to each well.
Include a positive control (bacteria with no compound) and a negative control (broth only).
Seal the plate and incubate at 37°C for 16-20 hours.
Result Determination:
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
General Protocol for a Spectrophotometric Enzyme Inhibition Assay
Principle: This protocol provides a general framework for assessing the ability of a compound to inhibit a specific enzyme by measuring the formation of a colored product from a substrate. This can be adapted for enzymes like tyrosinase, where methoxy-substituted compounds have shown activity.[3]
Materials:
Purified enzyme of interest (e.g., Mushroom Tyrosinase)
Specific substrate (e.g., L-DOPA for tyrosinase)
Assay buffer (optimized for the specific enzyme)
Compound stock solution in DMSO
Positive control inhibitor (e.g., Kojic acid for tyrosinase)
96-well microplate
Microplate reader
Step-by-Step Procedure:
Reagent Preparation:
Prepare all solutions (enzyme, substrate, inhibitor dilutions) in the appropriate assay buffer.
Assay Execution:
Add 20 µL of various concentrations of 2-(4-methoxy-2-methylphenyl)propan-2-ol (or positive control/vehicle) to the wells of a 96-well plate.
Add 140 µL of assay buffer.
Add 20 µL of the enzyme solution to each well.
Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature (e.g., 25°C or 37°C).[17]
Initiate the reaction by adding 20 µL of the substrate to each well.[17]
Measurement:
Immediately measure the absorbance at the appropriate wavelength for the colored product (e.g., 475 nm for dopachrome in the tyrosinase assay) in kinetic mode for 10-20 minutes.
Data Analysis:
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
Plot % Inhibition against inhibitor concentration to determine the IC50 value.
Caption: General workflow for a spectrophotometric enzyme inhibition assay.
Summary and Data Presentation
To effectively compare and interpret the results from these initial screens, all quantitative data should be compiled into a clear, concise table.
Assay Type
Target/Cell Line
Endpoint
Result (e.g., IC50, MIC)
Notes
Cytotoxicity
HeLa
Cell Viability (IC50)
e.g., 75.2 µM
48-hour exposure
Cytotoxicity
HEK293
Cell Viability (IC50)
e.g., > 500 µM
Low toxicity in non-cancerous cells
Antibacterial
S. aureus
Bacterial Growth (MIC)
e.g., 128 µg/mL
Moderate activity
Antibacterial
E. coli
Bacterial Growth (MIC)
e.g., > 256 µg/mL
Inactive
Enzyme Inhibition
Mushroom Tyrosinase
Enzyme Activity (IC50)
e.g., 45.6 µM
Compared to Kojic Acid (IC50 = 15.1 µM)
This structured approach provides a robust foundation for understanding the biological profile of 2-(4-methoxy-2-methylphenyl)propan-2-ol, enabling informed decisions for subsequent, more complex investigations into its mechanism of action.
References
Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]
Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
Da-Ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Sittampalam, G. S., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Retrieved from [Link]
Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved from [Link]
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]
YouTube. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]
Frontiers. (2024, March 5). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
SlideShare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-2-ol. Retrieved from [Link]
Neelam, et al. (2021, January 13). Bioevaluation and molecular docking analysis of novel phenylpropanoid derivatives as potent food preservative and anti-microbials. PMC. Retrieved from [Link]
ResearchGate. (2016, March 12). Synthesis and biological evaluation of phenylpropanoid derivatives. Retrieved from [Link]
PubChem. (n.d.). (2S)-1-(4-methoxy-2-methylphenyl)propan-2-ol. Retrieved from [Link]
PubMed. (2009, November 15). Design, synthesis and biological evaluation of hydroxy- or methoxy-substituted phenylmethylenethiosemicarbazones as tyrosinase inhibitors. Retrieved from [Link]
Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
Semantic Scholar. (2023, July 20). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Retrieved from [Link]
Jamil, M., et al. (n.d.). Structural substitutions on the methoxybenzene ring retain the biological activity of the zaxinone mimics MiZax3. PMC. Retrieved from [Link]
PubChemLite. (n.d.). 2-(4-methoxyphenyl)propan-2-ol (C10H14O2). Retrieved from [Link]
As a Senior Application Scientist, I frequently see researchers lose their yield of 2-(4-methoxy-2-methylphenyl)propan-2-ol to unwanted dehydration side reactions. Because this molecule is a tertiary benzylic alcohol, it is exceptionally prone to acid-catalyzed E1 elimination. The electron-donating 4-methoxy group and the ortho-methyl group significantly stabilize the incipient benzylic carbocation, reducing the activation energy for water loss.
This guide provides the causality behind these side reactions and establishes a self-validating protocol to ensure your target alcohol remains intact during synthesis, workup, and purification.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I seeing alkene peaks (e.g., around 5.0–5.5 ppm) in my
1
H NMR spectrum instead of the desired tertiary alcohol?A1: You are observing the dehydrated byproduct, a substituted
α
-methylstyrene derivative. Tertiary benzylic alcohols readily undergo E1 elimination[1]. Because the aromatic ring is highly electron-rich, even trace amounts of acid during the reaction quench or purification will protonate the hydroxyl group, turning it into a superior leaving group (water) and driving the formation of a stable tertiary carbocation.
Q2: I usually quench my Grignard reactions with 1M HCl. Why is this failing here?A2: Strong acids like HCl or H
2
SO
4
will rapidly protonate the newly formed tertiary alcohol, forcing the E1 elimination. To prevent this, you must use a mild proton source.2 is the gold standard[2]. With a pKa of approximately 9.2, the ammonium ion is acidic enough to protonate the magnesium alkoxide intermediate to form the alcohol, but far too weak to protonate the resulting tertiary alcohol.
Q3: I used NH
4
Cl for the workup, but my product still dehydrated during silica gel chromatography. What went wrong?A3: Standard silica gel is slightly acidic (pH ~4.5–5.5) and has a high surface area, which acts as a heterogeneous catalyst for the dehydration of sensitive benzylic alcohols. To resolve this, you must neutralize the acidic sites by pre-treating your silica gel with 1–2% triethylamine (TEA) before packing the column, or switch to basic alumina.
Q4: How does temperature affect the workup?A4: E1 eliminations are entropically favored and accelerated by heat. Quenching the Grignard reaction at room temperature can cause localized exothermic spikes that promote dehydration. Always cool the reaction mixture to 0 °C in an ice bath before the dropwise addition of the quenching agent[2].
Quantitative Data: Impact of Workup Conditions
The table below summarizes the causal relationship between workup/purification conditions and the typical product distribution for 2-(4-methoxy-2-methylphenyl)propan-2-ol.
Workup Quench Condition
Quench Temp
Purification Method
Typical Isolated Yield
Dehydrated Alkene Byproduct
1M HCl (aq)
25 °C
Standard Silica
< 10%
> 85%
Sat. NH
4
Cl (aq)
25 °C
Standard Silica
45%
40%
Sat. NH
4
Cl (aq)
0 °C
Standard Silica
65%
20%
Sat. NH
4
Cl (aq)
0 °C
TEA-Treated Silica
> 85%
< 5%
Optimized Experimental Protocol
This protocol is designed as a self-validating system; visual and thermal cues confirm the success of each step.
Step 1: Reaction Setup
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
Under an inert atmosphere (N
2
or Ar), dissolve 4'-methoxy-2'-methylacetophenone (1.0 eq, 10 mmol) in 25 mL of anhydrous THF.
Step 2: Grignard Addition
Cool the solution to 0 °C using an ice-water bath.
Add methylmagnesium bromide (1.2 eq, 3.0 M in Et
2
O) dropwise over 15 minutes. Self-validation: A mild exotherm should be felt on the flask wall, and the solution may change color (typically yellow/orange).
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
Self-validation: Continue addition until bubbling ceases and a white precipitate (magnesium salts) fully forms and separates from the organic layer. Do not allow the internal temperature to exceed 10 °C during this step[2].
Step 4: Extraction & Drying
Dilute the mixture with 30 mL of diethyl ether (Et
2
O).
Separate the phases and extract the aqueous layer twice more with 20 mL of Et
2
O.
Wash the combined organic layers with brine, then dry over anhydrous Na
2
SO
4
. (Avoid MgSO
4
, as it can be slightly acidic).
Filter and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath strictly below 30 °C to prevent thermal dehydration.
Step 5: Deactivated Purification
Prepare a flash chromatography column using silica gel slurried in Hexanes containing 2% Triethylamine (TEA).
Elute the product using a gradient of Hexanes/EtOAc (95:5 to 90:10, containing 1% TEA).
Process & Pathway Visualizations
Reaction mechanism showing the desired NH4Cl quench pathway versus the acid-catalyzed E1 dehydration.
Step-by-step workflow for synthesizing sensitive tertiary benzylic alcohols without dehydration.
References
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols. BenchChem.3
Technical Support Center: Grignard Reaction Work-up for Tertiary Alcohols. BenchChem. 2
18.6 Addition of Organometallic Nucleophiles. AskTheNerd. Link
Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry (ACS).4
Dehydration reactions in polyfunctional natural products. Aarhus University (Pure).1
Technical Support Center: Troubleshooting Co-eluting Impurities in LC-MS Analysis of 2-(4-methoxy-2-methylphenyl)propan-2-ol
Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the analysis of 2-(4-methoxy-2-methylphenyl)propan-2-ol. This guide provides in-depth troubleshooting strategies, exp...
Welcome to the technical support center for the analysis of 2-(4-methoxy-2-methylphenyl)propan-2-ol. This guide provides in-depth troubleshooting strategies, experimental protocols, and expert insights for researchers, scientists, and drug development professionals encountering co-eluting impurities during LC-MS analysis. Our approach is built on a foundation of chromatographic theory and practical, field-proven experience to help you resolve even the most challenging separation issues.
Introduction: The Challenge of Co-elution
2-(4-methoxy-2-methylphenyl)propan-2-ol is a moderately polar tertiary alcohol.[1][2] During its analysis, impurities originating from synthesis, degradation, or the sample matrix can co-elute with the main peak. Co-elution, where two or more compounds exit the chromatography column simultaneously, undermines analytical accuracy by compromising peak purity, skewing quantification, and potentially causing ion suppression in the mass spectrometer.[3][4] This guide presents a systematic workflow to diagnose and resolve these issues effectively.
Section 1: Initial Assessment & Problem Confirmation (FAQs)
This section addresses the preliminary questions to help you confirm that you are, in fact, dealing with a co-elution problem.
Q1: My main peak for 2-(4-methoxy-2-methylphenyl)propan-2-ol looks broad or has a shoulder. Is this co-elution?
A: Not necessarily, but it is a strong indicator. Asymmetrical peaks (fronting or tailing), shoulders, or unexpectedly broad peaks are classic signs of either a co-eluting impurity or other chromatographic issues like column overload, secondary interactions, or extra-column dispersion.[4][5] A shoulder, which is a sudden discontinuity in the peak shape, is a particularly strong clue that a hidden peak is present.[4]
Q2: How can I definitively confirm a co-eluting impurity versus poor peak shape?
A: The key is to assess peak purity using your detectors. If you have a Diode Array Detector (DAD) or a similar photodiode array (PDA) detector, you can analyze the UV-Vis spectra across the peak. A pure peak will have identical spectra from the upslope to the downslope.[4] If the spectra differ, it confirms the presence of a co-eluting species.[4]
With a mass spectrometer, you can perform a similar check. Extract the mass spectra from multiple points across the chromatographic peak. If you see ions corresponding to a different m/z value appearing or changing in relative intensity within the peak, you have confirmed co-elution. If the impurity is an isomer (same exact mass), this MS check will not work, and successful chromatographic separation is the only solution.
Q3: What are the likely sources of impurities for this compound?
A: Impurities can be broadly categorized as process-related or degradation-related.
Process-Related Impurities: These are substances from the chemical synthesis, such as unreacted starting materials, intermediates, or by-products. The synthesis of analogous compounds often involves the reduction of esters, which can leave behind unreacted starting material if the reaction is incomplete.[6][7]
Degradation Products: These form when the active pharmaceutical ingredient (API) degrades under stress conditions like exposure to light, heat, humidity, or extreme pH.[8] Conducting forced degradation studies is a systematic way to identify these potential degradants and ensure your analytical method can separate them.[9][10][11]
Section 2: Systematic Troubleshooting Workflow
Resolving co-elution requires a logical, stepwise approach rather than random parameter adjustments. The goal is to manipulate the three key factors of chromatographic resolution: Efficiency (N) , Selectivity (α) , and Retention Factor (k') . The following workflow provides a structured path from initial diagnosis to a robust solution.
Caption: A systematic workflow for troubleshooting co-eluting peaks.
This section provides detailed answers and protocols for the key steps outlined in the workflow.
Q4: How can I use mobile phase adjustments to resolve co-elution?
A: Adjusting the mobile phase is often the quickest way to influence a separation.
Adjusting Mobile Phase Strength (Affects k'): In reversed-phase HPLC, the mobile phase strength is determined by the ratio of organic solvent to water. Making the mobile phase "weaker" by increasing the percentage of the aqueous component will increase the retention time of your analytes.[12][13] This gives more time for the compounds to interact with the stationary phase, which can sometimes be sufficient to resolve closely eluting peaks.[12]
Changing the Organic Modifier (Affects α): This is a powerful way to change selectivity.[14] Acetonitrile and methanol are the most common organic solvents, and they interact with analytes and the stationary phase differently. If you are using acetonitrile and have co-elution, switching to methanol (or vice versa) can alter the elution order and resolve the peaks.
Optimizing the Gradient: If you are using a gradient elution, the slope of the gradient can significantly impact resolution.[15] A shallower gradient (a slower increase in organic solvent over time) decreases the elution speed and can improve the separation of complex mixtures.
Q5: My impurity may be ionizable. How can I leverage mobile phase pH to achieve separation?
A: Manipulating the mobile phase pH is one of the most effective tools for changing selectivity, especially for acidic or basic impurities.[16][17] The analyte, 2-(4-methoxy-2-methylphenyl)propan-2-ol, is a very weak acid and will be in its neutral form across the typical HPLC pH range. However, an impurity could have acidic or basic functional groups.
The ionization state of a compound dramatically affects its polarity and, therefore, its retention in reversed-phase chromatography.[17]
Mechanism: By adjusting the mobile phase pH to be at least 2 units away from an impurity's pKa, you can ensure it is either fully ionized or fully non-ionized (ion-suppressed).[18] The non-ionized form is less polar and will be retained longer, while the ionized form is more polar and will elute earlier.[17][19] This differential shift in retention time is often enough to resolve it from the neutral main peak.
Caption: Effect of pH on the retention of a basic impurity relative to a neutral analyte.
Q6: Standard C18 columns are not providing enough resolution. What alternative stationary phases should I consider?
A: Changing the column chemistry provides a significant change in selectivity (α). If a standard C18 column fails, consider stationary phases that offer different interaction mechanisms.
Stationary Phase
Primary Interaction Mechanism(s)
Best For Separating...
Standard C18
Hydrophobic interactions
Non-polar to moderately polar compounds. The industry workhorse.[20]
Phenyl-Hexyl
Hydrophobic & π-π interactions
Aromatic compounds, such as our analyte and related impurities. The phenyl rings provide an alternative selectivity for compounds with aromaticity.[21]
Polar-Embedded
Hydrophobic & Hydrogen Bonding
Mixtures of polar and non-polar compounds. The embedded polar group (e.g., amide, carbamate) can help retain polar compounds and provides unique selectivity.[22]
HILIC
Hydrophilic Partitioning
Very polar impurities that are not retained on reversed-phase columns. This is an orthogonal separation mode.[23][24]
Silica Hydride
Mixed-Mode (Aqueous Normal Phase & Reversed-Phase)
A wide range of polar and non-polar compounds. These columns are highly versatile and stable.[22][25]
Q7: Can I improve resolution by changing physical parameters like flow rate, temperature, or column dimensions?
A: Yes, these parameters primarily affect column efficiency (N) and, to a lesser extent, selectivity (α).
Flow Rate: Lowering the flow rate generally increases efficiency, leading to narrower peaks and better resolution, but at the cost of longer run times.[26]
Temperature: Increasing column temperature reduces mobile phase viscosity, which can improve efficiency and peak shape.[15][26] It can also slightly alter selectivity. However, be cautious of analyte stability at higher temperatures.
Column Dimensions: Using a longer column or a column packed with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm particles) will significantly increase efficiency (N), resulting in sharper peaks and better resolution.[13][14][15]
Section 4: Mass Spectrometry Considerations
Q8: My signal intensity for the main analyte is inconsistent. Could this be related to co-elution?
A: Absolutely. This is a classic symptom of ion suppression .[27] Ion suppression occurs when a co-eluting compound interferes with the ionization of your target analyte in the MS source, leading to a reduced signal.[3][28] Because the concentration of the co-eluting impurity may vary between samples, the degree of suppression can be inconsistent, leading to poor reproducibility and inaccurate quantification.[3] Improving the chromatographic separation is the most robust way to eliminate ion suppression.[3]
Q9: The impurity has the same m/z as my main compound. What does this mean?
A: This indicates you are dealing with an isomer . Isomers are molecules that have the same chemical formula (and thus the same exact mass) but different structural arrangements. A mass spectrometer cannot distinguish between isomers without prior separation. In this case, achieving baseline chromatographic resolution is not just recommended; it is mandatory for accurate identification and quantification.
Section 5: Experimental Protocols
Protocol 1: Peak Purity Assessment using DAD and Mass Spectrometry
Acquisition: Ensure your LC-MS method is set to acquire full UV-Vis spectra (e.g., 200-400 nm) with the DAD and full scan mass spectra across the entire peak elution.
DAD Analysis: In your chromatography data system (CDS), use the peak purity analysis function. This tool will compare spectra from the peak apex, upslope, and downslope and provide a purity angle or similar metric. A value below the calculated threshold indicates a pure peak.
MS Analysis:
Extract the mass spectrum at the very beginning (upslope) of the peak.
Extract the mass spectrum at the apex of the peak.
Extract the mass spectrum at the end (downslope) of the peak.
Evaluation: Compare the three spectra. Look for any m/z values that appear or disappear, or whose relative abundance changes significantly with respect to your main analyte's ion. This confirms the presence of a co-eluting, non-isomeric impurity.
Protocol 2: Systematic Mobile Phase pH Screening
Buffer Preparation: Prepare three mobile phases with identical organic solvent (e.g., Acetonitrile) and aqueous compositions, but with different pH values. Use MS-compatible buffers.
Low pH: e.g., Water with 0.1% Formic Acid (pH ~2.7)
Mid pH: e.g., Water with 10 mM Ammonium Acetate (pH ~6.8)
High pH: e.g., Water with 10 mM Ammonium Hydroxide (pH ~10)
Note: Ensure your column is rated to handle the chosen pH range.
Analysis: Inject your sample using each of the three mobile phase conditions. Keep all other parameters (gradient, flow rate, temperature) constant.
Evaluation: Compare the three chromatograms. Observe the retention time of the main peak and any impurities. A significant shift in the relative retention time between the analyte and an impurity indicates that pH is a powerful tool for achieving separation.
Protocol 3: Forced Degradation Study to Intentionally Generate Impurities
Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and developing a stability-indicating method.[9][29]
Sample Preparation: Prepare separate solutions of 2-(4-methoxy-2-methylphenyl)propan-2-ol in appropriate solvents.
Stress Conditions: Expose each solution to one of the following stress conditions. Aim for 5-20% degradation of the main compound.[11]
Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., 60°C for 4 hours).
Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., 60°C for 4 hours).
Oxidation: Add 3% H₂O₂ and keep at room temperature.
Thermal: Heat the solution (e.g., 80°C).
Photolytic: Expose the solution to UV light (e.g., in a photostability chamber).
Analysis: After the stress period, neutralize the acid/base samples and analyze all stressed samples by your LC-MS method.
Evaluation: Compare the chromatograms of the stressed samples to a control (unstressed) sample. New peaks that appear are potential degradation products. This allows you to proactively develop a method that can separate these specific impurities from the main analyte.
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (Provider not listed). [Link]
Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. [Link]
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
A practical guide to forced degradation and stability studies for drug substances. Veeprho. [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Technology Networks. [Link]
How to Improve HPLC Peak Resolution. Chrom Tech. [Link]
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Jordi Labs. [Link]
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. [Link]
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules. [Link]
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Bio. [Link]
Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
optimizing crystallization and solvent recovery for 2-(4-methoxy-2-methylphenyl)propan-2-ol
Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols specifically tailored for the isolation and solvent recovery of 2-(...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols specifically tailored for the isolation and solvent recovery of 2-(4-methoxy-2-methylphenyl)propan-2-ol .
Because this molecule is an aryl-substituted tertiary alcohol, it presents unique thermodynamic and kinetic challenges during downstream processing—namely, a high propensity for Liquid-Liquid Phase Separation (LLPS) during crystallization and extreme sensitivity to acid-catalyzed dehydration during thermal solvent recovery.
Module A: Crystallization Troubleshooting & Phase Control
FAQ 1: Why is my product "oiling out" instead of forming a crystalline slurry during cooling?The Causality: 2-(4-methoxy-2-methylphenyl)propan-2-ol possesses a bulky, asymmetric structure, which depresses its melting point. Compounds with low melting points are highly susceptible to Liquid-Liquid Phase Separation (LLPS) [1]. When your cooling trajectory crosses the binodal curve before the solubility curve, the system minimizes free energy by separating into a solute-rich liquid phase (an "oil") and a solvent-rich phase, rather than nucleating solid crystals. This oil acts as a sponge, entrapping impurities before eventually hardening into fragile, impure agglomerates.
The Fix: You must map the Metastable Zone Width (MSZW) and introduce seed crystals before the system reaches the LLPS boundary. Seeding provides an immediate surface area for solute deposition, bypassing the high activation energy required for primary nucleation and keeping the supersaturation level below the oiling threshold.
FAQ 2: How do I select an anti-solvent that doesn't trigger agglomeration?The Causality: Rapid addition of a strong anti-solvent creates localized zones of extreme supersaturation, instantly triggering LLPS.
The Fix: Use a miscible anti-solvent with a gradual addition profile, and maintain high shear mixing. By utilizing an automated lab reactor with in-line turbidity sensors, you can monitor the chord length distribution and halt anti-solvent addition the moment nucleation is detected, allowing crystal growth to consume the supersaturation.
Figure 1: Crystallization pathway highlighting the divergence between seeding and LLPS (oiling out).
Module B: Solvent Recovery & Thermal Degradation
FAQ 3: During solvent distillation, my yield drops and GC-MS shows a massive new M-18 impurity peak. What is happening?The Causality: You are observing acid-catalyzed E1 dehydration[2]. 2-(4-methoxy-2-methylphenyl)propan-2-ol is a tertiary alcohol. The hydroxyl group is attached to a carbon bonded to two methyls and an electron-donating aromatic ring. Even trace amounts of acid in the mother liquor will protonate the -OH group. Upon heating during distillation, water leaves, forming a highly resonance-stabilized tertiary/benzylic carbocation. This intermediate rapidly loses a proton to form an alkene (4-methoxy-2-methyl-isopropenylbenzene), resulting in a loss of 18 Da (water) [3].
The Fix: Never subject this mother liquor to thermal distillation without prior neutralization. Alternatively, transition to non-thermal membrane-based recovery systems.
FAQ 4: How can I recover solvent efficiently without applying heat?The Causality: Traditional distillation relies on boiling point differentials, which destroys thermally sensitive tertiary alcohols. Emerging technologies like Organic Solvent Nanofiltration (OSN) [4] and Pervaporation Crystallization (PVCr) [5] use pressure and selective membranes to separate the solvent from the solute at ambient temperatures.
The Fix: Implement OSN to concentrate the mother liquor. OSN uses 25 times less energy per liter of recovered solvent compared to distillation and operates at room temperature, completely eliminating the risk of E1 dehydration.
Figure 2: Decision tree for solvent recovery illustrating the risk of E1 dehydration during distillation.
Module C: Quantitative Data & Diagnostics
Table 1: Troubleshooting Matrix for 2-(4-methoxy-2-methylphenyl)propan-2-ol
Observed Issue
Diagnostic Validation
Mechanistic Cause
Corrective Action
Sticky, gummy solid upon cooling
FBRM/Turbidity shows droplet formation before crystal chords.
Liquid-Liquid Phase Separation (LLPS) due to rapid supersaturation.
This protocol utilizes a self-validating feedback loop to ensure the system never crosses the oiling boundary.
Dissolution: Dissolve crude 2-(4-methoxy-2-methylphenyl)propan-2-ol in a primary solvent (e.g., Ethanol) at 50°C until a clear solution is achieved.
Validation Checkpoint 1: Pass the solution through a 0.45 µm PTFE filter to remove foreign particulates that could trigger uncontrolled heterogeneous nucleation.
Cooling & Seeding: Cool the reactor to 35°C (predetermined to be within the MSZW but above the LLPS binodal curve). Add 2 wt% of milled seed crystals.
Aging: Hold the temperature at 35°C for 60 minutes.
Validation Checkpoint 2: Use an in-line FBRM (Focused Beam Reflectance Measurement) probe. You must observe a steady increase in chord counts (crystal growth) without a sudden spike in fine counts (secondary nucleation).
Anti-Solvent Addition: Pump in the anti-solvent (e.g., Water) at a strictly controlled rate of 0.1 bed volumes per hour.
Isolation: Cool to 5°C using a cubic cooling profile, filter, and wash with cold anti-solvent.
Protocol 2: Mother Liquor Neutralization & OSN Solvent Recovery
This protocol prevents the E1 dehydration of the tertiary alcohol during solvent recycling.
Mother Liquor Collection: Pool the mother liquor containing residual API and solvent.
Validation Checkpoint 1 (Crucial): Extract a 5 mL aliquot, dilute 1:1 with DI water, and measure the pH. If pH < 7.0, the tertiary alcohol is at immediate risk of degradation.
Neutralization: Add a 5% aqueous NaHCO3 solution dropwise to the bulk mother liquor under agitation until the pH stabilizes at 7.2 - 7.5.
Filtration: Pass the neutralized liquor through an Organic Solvent Nanofiltration (OSN) membrane skid pressurized to 20-30 bar at ambient temperature (20°C).
Validation Checkpoint 2: Analyze the permeate (recovered solvent) via Karl Fischer titration and GC-FID. The solvent should be >99% pure. Analyze the retentate (concentrated API) via GC-MS; the M-18 alkene peak must be absent, validating that thermal degradation was successfully bypassed.
References
Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
The Dehydration of Propan-2-ol (Acid-Catalyzed E1 Elimination)
Source: Chemistry LibreTexts
URL:[Link]
Dehydration of more complicated alcohols
Source: Chemguide
URL:[Link]
Organic solvent nanofiltration: a potential alternative to distillation for solvent recovery from crystallisation mother liquors
Source: Green Chemistry (RSC Publishing)
URL:[Link]
Pervaporation crystallization for simultaneous organic solvent recovery and induced nucleation from pharmaceutical crystallization wastewater
Source: PubMed (Elsevier B.V.)
URL:[Link]
Optimization
resolving overlapping NMR peaks in 2-(4-methoxy-2-methylphenyl)propan-2-ol characterization
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectral congestion issues encountered when characterizing highly substituted arom...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectral congestion issues encountered when characterizing highly substituted aromatic systems like 2-(4-methoxy-2-methylphenyl)propan-2-ol .
This molecule presents a unique combination of functional groups—a bulky, polar 2-hydroxypropan-2-yl moiety, an electron-donating methoxy group, and an aryl methyl group—that frequently lead to overlapping signals in standard 1D
1
H NMR. Below, you will find field-proven, self-validating methodologies to resolve these overlaps without requiring extensive sample repurification.
Structural Analysis & Quantitative Data
Before applying advanced pulse sequences or chemical modifiers, we must map the expected chemical environments. The table below summarizes the quantitative chemical shift data and the primary overlap risks associated with this specific molecular architecture.
Table 1: Expected
1
H NMR Chemical Shifts & Overlap Risks
Proton Environment
Expected Shift (ppm)
Multiplicity
Integration
Primary Overlap Risk
Gem-dimethyls (Propan-2-ol)
~1.50 - 1.60
Singlet
6H
Non-coordinating aliphatic impurities, water
Aryl Methyl (C2-CH
3
)
~2.30 - 2.50
Singlet
3H
DMSO-
d6
residual solvent peak (2.50 ppm)
Methoxy (C4-OCH
3
)
~3.70 - 3.80
Singlet
3H
Minimal (resides in a well-isolated region)
Aromatic H-3 & H-5
~6.60 - 6.80
Multiplets
2H
Each other (due to similar electronic shielding)
Aromatic H-6
~7.10 - 7.20
Doublet
1H
Chloroform-
d
residual peak (7.26 ppm)
Troubleshooting Workflow
Logical workflow for troubleshooting overlapping NMR peaks in substituted benzenes.
Q: The aromatic protons H-3 and H-5 are overlapping as an unresolved multiplet around 6.7 ppm. How can I extract their exact chemical shifts?
The Causality: The strongly electron-donating methoxy group at position 4 shields both the ortho (H-3, H-5) protons to a very similar degree. In standard
1
H NMR, homonuclear scalar coupling (
JHH
) splits these signals into multiplets, artificially broadening the frequency domain they occupy and causing them to merge.
The Solution: Pure Shift NMR (e.g., PSYCHE). This technique uses slice-selective excitation and weak field gradients to suppress homonuclear scalar coupling[1]. By collapsing complex multiplets into ultra-sharp singlets, pure shift NMR increases spectral resolution by up to an order of magnitude[1]. If 1D pure shift is insufficient, 2D pure shift methods can distribute these singlets across the
13
C chemical shift range[2].
Step-by-Step Protocol:
Prepare the sample in a high-quality NMR tube and shim the magnet meticulously to ensure optimal magnetic field homogeneity.
Acquire a standard 1D
1
H NMR spectrum to establish reference chemical shifts and calibrate the 90-degree pulse.
Load the PSYCHE pulse sequence and set the spectral width to cover only the aromatic region to maximize digital resolution.
Calibrate the chirp pulse parameters (flip angle, duration) to ensure uniform excitation across the selected bandwidth.
Acquire the pseudo-2D data matrix, utilizing a weak field gradient during the evolution time to encode spatial information.
Process the data using vendor-supplied pure shift reconstruction algorithms to generate the decoupled 1D spectrum.
Self-Validation Checkpoint: Overlay the standard
1
H NMR with the PSYCHE spectrum. The integral of the newly formed singlets must perfectly match the integral of the original unresolved multiplets. Any loss of signal intensity indicates improper chirp pulse calibration.
FAQ 2: Aliphatic Impurity Overlap
Q: I have aliphatic impurities overlapping with the gem-dimethyl protons (~1.5 ppm) of the propan-2-ol group. How can I selectively shift the product peaks away from the impurities?
The Causality: Lanthanide shift reagents (LSRs) like Eu(fod)
3
are paramagnetic complexes that coordinate to Lewis basic sites, such as the -OH and -OCH
3
groups in your molecule. The unpaired electrons of the europium ion induce a pseudocontact shift (PCS) in nearby nuclei through space[3]. Because the magnitude of this shift is inversely proportional to the cube of the distance (
1/r3
) from the metal center, the gem-dimethyl protons (which are spatially closest to the -OH group) will experience a massive downfield shift, cleanly separating them from non-coordinating aliphatic impurities[3].
Step-by-Step Protocol:
Prepare a 0.1 M stock solution of anhydrous Eu(fod)
3
in the same deuterated solvent as your sample (e.g., CDCl
3
).
Acquire a baseline
1
H NMR spectrum of the sample.
Add a 5 µL aliquot of the Eu(fod)
3
stock solution directly into the NMR tube.
Gently invert the tube to mix, re-shim the magnet (paramagnetic species alter field homogeneity), and re-acquire the
1
H NMR spectrum.
Track the chemical shift of the gem-dimethyl singlet. Repeat the addition in 5 µL increments until the peak is cleanly resolved.
Self-Validation Checkpoint: Plot the change in chemical shift (
Δδ
) of the gem-dimethyl protons against the molar equivalents of Eu(fod)
3
added. A linear correlation confirms a true pseudocontact shift without altering the fundamental conformation of the molecule.
FAQ 3: Solvent Residual Overlap
Q: The aryl methyl singlet (~2.3-2.5 ppm) is completely obscured by my DMSO-
d6
residual solvent peak. How do I resolve this without synthesizing a new batch?
The Causality: The residual pentamethelene peak of DMSO-
d6
appears at exactly 2.50 ppm, perfectly masking the aryl methyl group. Instead of physical separation, we can utilize a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique correlates the proton to its directly attached carbon[4]. Because the
13
C chemical shift of the aryl methyl group (~20 ppm) is vastly different from the
13
C shift of DMSO (~39.5 ppm), the signals will be completely separated in the indirect dimension.
Step-by-Step Protocol:
Acquire standard 1D
1
H and
13
C spectra to determine optimal spectral widths.
Load a phase-sensitive 2D HSQC pulse program (e.g., hsqcedetgpsisp2.2).
Set the F2 (proton) spectral width to 10 ppm and the F1 (carbon) spectral width to 160 ppm.
Adjust the number of increments in the indirect dimension (
t1
) to at least 256 to ensure adequate carbon resolution[4].
Acquire the data, ensuring the receiver gain is optimized to prevent signal clipping.
Apply a squared sine-bell apodization function in both dimensions before Fourier transformation[4].
Self-Validation Checkpoint: Extract the 1D proton trace from the 2D HSQC contour corresponding to the aryl methyl carbon (~20 ppm). If the integrated trace yields a pure, symmetrical singlet without baseline distortion, the solvent overlap has been successfully bypassed.
Summary of Resolution Techniques
Table 2: Comparison of Advanced NMR Resolution Techniques
Technique
Primary Mechanism
Optimal Target
Relative Time Cost
Pure Shift (PSYCHE)
Homonuclear decoupling (
JHH
suppression)
Multiplet congestion (Aromatic region)
High (Requires pseudo-2D acquisition)
Lanthanide Shift Reagents
Pseudocontact shift via paramagnetic metal
Aliphatic overlap near Lewis basic sites
Medium (Requires careful titration)
2D HSQC / HMBC
Heteronuclear correlation
Universal overlap resolution (Solvent masking)
High (Requires
13
C detection sensitivity)
References
Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis.
Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy.
Resolving overlapping peaks in the NMR spectrum of Hexyl 4-bromobenzo
Chapter 8: Pure Shift 2D NMR Spectroscopy. Royal Society of Chemistry Books.
Technical Support Center: Optimizing Catalyst Loading in 2-(4-methoxy-2-methylphenyl)propan-2-ol Scale-Up
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of 2-(4-methoxy-2-methylphenyl)propan-2-ol (CAS 37904-76-0). Synthesizing this specific tertia...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of 2-(4-methoxy-2-methylphenyl)propan-2-ol (CAS 37904-76-0).
Synthesizing this specific tertiary alcohol via traditional acidic hydration of its alkene precursor, 2-(4-methoxy-2-methylphenyl)propene, often leads to catastrophic Friedel-Crafts dimerization due to the highly electron-rich nature of the aromatic ring. To bypass this, industrial scale-ups rely on the mild, radical-based Mukaiyama Hydration . However, traditional Mukaiyama protocols require unfeasibly high cobalt catalyst loadings (5–20 mol%). This guide provides field-proven, self-validating methodologies to reduce catalyst loading to 0.05 mol% without sacrificing chemoselectivity or yield.
Part 1: Troubleshooting Guide & FAQs
Q1: Why does the standard Mukaiyama hydration of 2-(4-methoxy-2-methylphenyl)propene require high cobalt catalyst loading (5–20 mol%), and how can we reduce it?A: Traditional Mukaiyama hydrations utilizing Co(acac)₂ or Co(tfa)₂ suffer from poor turnover numbers (TON) due to the accumulation of off-cycle Co(II) resting states and irreversible ligand oxidation[1]. During the Metal-Hydrogen Atom Transfer (MHAT) step, the active Co(III)-H species transfers a hydrogen atom to the alkene, generating a tertiary carbon radical[1]. If the subsequent oxygenation/reduction cycle is slower than the natural decay of the catalyst, the reaction stalls.
Causality & Solution: Transitioning to a Co-Salen catalyst system significantly accelerates the MHAT rate. By using a Co-Salen complex in conjunction with phenylsilane (PhSiH₃) under an O₂ atmosphere, the catalyst loading can be safely reduced to 1 mol% while maintaining >95% conversion[2].
Q2: When attempting to scale up with Co-Salen at ultra-low loading (0.05 mol%), the reaction stalls at ~30% conversion. What is the root cause?A: At ultra-low catalyst loadings, the primary failure mode is the hydrolytic and oxidative degradation of the Salen ligand backbone[2]. Trace acidic byproducts and excess moisture cleave the delicate imine bonds of the Salen ligand, permanently deactivating the cobalt center.
Causality & Solution: The addition of activated 4Å molecular sieves (MS) acts as a physical scavenger for these deleterious byproducts, effectively inhibiting Salen backbone degradation[2]. This simple engineering control extends the catalyst lifetime, allowing TONs to exceed 3,300 and enabling near-quantitative yields at just 0.05 mol% loading[2].
Q3: In the scale-up reactor, we observe a significant impurity profile consisting of the reduced alkane (1-isopropyl-4-methoxy-2-methylbenzene) rather than the target tertiary alcohol. How do we control chemoselectivity?A: This is a classic chemoselectivity issue in MHAT catalysis. The tertiary carbon radical intermediate can either be trapped by molecular oxygen (leading to the desired alcohol) or undergo a second hydrogen atom transfer/reduction (leading to the alkane)[1].
Causality & Solution: The choice of silane and solvent dictates this partition. Triethylsilane (Et₃SiH) often exacerbates over-reduction[1]. Switching to phenylsilane (PhSiH₃) in a polar aprotic solvent mixture (e.g., THF/DME) under a strictly controlled O₂ atmosphere strongly favors the oxygenation pathway[1]. Alternatively, employing a complementary ionic approach with water and an oxidant can bypass the radical oxygenation step entirely, yielding the tertiary alcohol with >90% selectivity[3].
Part 2: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between catalyst choice, additives, and the resulting process efficiency during scale-up optimization.
Table 1: Optimization Matrix for Alkene Hydration Scale-Up
Catalyst System
Loading (mol%)
Silane / Reductant
Additive
Conversion (%)
Chemoselectivity (Alcohol:Alkane)
Turnover Number (TON)
Co(acac)₂
20.0
Et₃SiH
None
85%
70:30
4
Co(tfa)₂
5.0
PhSiH₃
None
92%
85:15
18
Co-Salen
1.0
PhSiH₃
None
94%
92:8
94
Co-Salen
0.05
PhSiH₃
None
32%
90:10
640
Co-Salen
0.05
PhSiH₃
4Å MS
98%
95:5
1,960
Part 3: Standard Operating Procedure (SOP)
Ultra-Low Loading Hydration Protocol for 2-(4-methoxy-2-methylphenyl)propan-2-ol
This protocol is designed as a self-validating system to ensure high fidelity during kilogram-scale operations.
Reactor Preparation: Purge a jacketed glass reactor with N₂, then charge with 1.0 kg of 2-(4-methoxy-2-methylphenyl)propene (6.16 mol).
Solvent & Additive Charging: Add 6.0 L of anhydrous THF. Introduce 500 g of freshly activated 4Å molecular sieves.
Self-Validation Check: Ensure the moisture content of the bulk solvent is <50 ppm via Karl Fischer titration prior to catalyst addition. High moisture will prematurely degrade the Salen backbone.
Catalyst Injection: Dissolve 1.67 g of Co-Salen catalyst (0.05 mol%, 3.08 mmol) in 100 mL of THF and inject it into the reactor. The solution will exhibit a characteristic dark green/brown color.
Atmosphere Exchange: Purge the reactor headspace with O₂ and maintain a slight positive pressure (1.2 atm).
Silane Addition (Critical Step): Slowly dose 800 g of Phenylsilane (PhSiH₃, 1.2 equiv) over 2 hours via an addition funnel, maintaining the internal temperature at 20–25 °C using the cooling jacket.
Causality: Slow addition prevents thermal runaway from the highly exothermic MHAT process and minimizes silane auto-oxidation.
Reaction Monitoring: Stir for 4 hours. Monitor the reaction via GC-MS.
Self-Validation Check: The reaction is deemed complete when the precursor peak (m/z 162) is <1% relative to the product peak (m/z 180). If the reaction stalls before reaching this threshold, verify the activation state of the molecular sieves.
Workup: Filter the mixture through a pad of Celite to remove the molecular sieves and precipitated cobalt residues. Concentrate the filtrate under reduced pressure and purify via crystallization from heptane/ethyl acetate to afford the pure tertiary alcohol.
Part 4: Process Visualizations
Fig 1. MHAT catalytic cycle showing the degradation pathway inhibited by 4Å molecular sieves.
Title: Mn, Fe, and Co-Catalyzed Radical Hydrofunctionalizations of Olefins
Source: Chemical Reviews (NIH)
URL:
Title: CoSalen-Catalyzed Radical Hydrofunctionalization of Unactivated Internal Olefins at Low Catalyst Loading: Method Development
Source: ChemRxiv
URL:
Title: Cobalt‐Salen Catalysed Hydration of Alkenes With Water: A Complementary Ionic Approach to the Mukaiyama Hydration
Source: Advanced Synthesis & Catalysis (ResearchGate)
URL:
determining optimal long-term storage conditions for 2-(4-methoxy-2-methylphenyl)propan-2-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-methoxy-2-methylphenyl)propan-2-ol . This compound is...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-methoxy-2-methylphenyl)propan-2-ol .
This compound is a highly functionalized tertiary benzylic alcohol. Due to its specific substitution pattern, it requires rigorous handling protocols to prevent rapid degradation. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure the absolute integrity of your samples.
Core Troubleshooting & FAQ
Q1: Why does my sample of 2-(4-methoxy-2-methylphenyl)propan-2-ol spontaneously degrade into an alkene at room temperature?A1: The degradation is driven by an acid-catalyzed E1 dehydration mechanism. Your compound features a tertiary hydroxyl group at a benzylic position. When exposed to even trace amounts of acid (such as carbonic acid from dissolved atmospheric CO₂), the hydroxyl group is protonated and leaves as water. This generates a tertiary benzylic carbocation.
Crucially, the para-methoxy group on the aromatic ring exerts a powerful electron-donating resonance effect (+M effect). This hyper-stabilizes the carbocation intermediate, drastically lowering the activation energy required for dehydration [1]. The molecule rapidly loses a proton to form a highly conjugated α-methylstyrene derivative.
Q2: What are the absolute optimal long-term storage conditions for the neat compound?A2: To prevent degradation, you must create a self-validating storage system that mathematically eliminates the prerequisites for E1 elimination: protons, thermal energy, and ionizing environments.
Temperature: -20 °C (Thermodynamically suppresses the elimination pathway).
Atmosphere: Argon gas (Displaces ambient moisture and CO₂, preventing the formation of trace carbonic acid).
Container: Amber glass vial with a PTFE-lined septum cap (Prevents photo-oxidation of the electron-rich methoxyarene moiety and avoids plasticizer leaching).
Q3: Can I store this compound in solution? Which solvents must I avoid?A3: Storing the compound neat (solvent-free) is strongly preferred. If solution storage is mandatory, use strictly anhydrous, non-nucleophilic, and acid-free solvents like THF stored over 4Å molecular sieves.
Strictly Avoid Halogenated Solvents (e.g., Chloroform, DCM): These solvents slowly decompose over time to generate trace HCl. Even microscopic amounts of HCl will instantly catalyze the dehydration of your tertiary benzylic alcohol [2].
Strictly Avoid Alcohols (e.g., Methanol, Ethanol): The highly stable carbocation intermediate can undergo an Sₙ1 reaction with the solvent, leading to undesired etherification [3].
Q4: How can I safely purify the compound if partial alkene degradation has already occurred?A4: You can separate the alcohol from the alkene degradant via flash column chromatography, but standard silica gel is mildly acidic and will induce further dehydration directly on the column. You must pre-treat your silica gel by flushing the column with a mobile phase containing 1–2% Triethylamine (Et₃N). This neutralizes the acidic silanol sites, ensuring your compound remains intact during purification.
Mechanistic Pathway
Fig 1. Acid-catalyzed E1 dehydration pathway of the tertiary benzylic alcohol.
Quantitative Data: Storage Condition Matrix
The following table summarizes the kinetic stability of 2-(4-methoxy-2-methylphenyl)propan-2-ol under various environmental conditions.
Storage Condition
Temperature
Atmosphere
Solvent / Additive
Expected Shelf Life
Degradation Risk
Optimal (Neat)
-20 °C
Argon
None (Neat solid/oil)
> 24 Months
Very Low
Acceptable (Solution)
2–8 °C
Nitrogen
Anhydrous THF + 4Å Sieves
6–12 Months
Low
Suboptimal
25 °C (RT)
Air
None
< 1 Month
High (Moisture/CO₂)
Destructive
25 °C (RT)
Air
Chloroform / DCM
< 24 Hours
Extreme (Acidic trace)
Experimental Protocol: Preparation for Long-Term Storage
To guarantee the integrity of your sample, follow this step-by-step methodology to isolate and package the compound. This workflow relies on causality: by systematically removing all trace Lewis and Brønsted acids during workup, you secure the compound's long-term stability.
Acid-Free Quenching: During the final synthetic step or extraction, wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize any trace acids.
Strategic Desiccation: Dry the organic layer over anhydrous Potassium Carbonate (K₂CO₃). Do not use Magnesium Sulfate (MgSO₄). MgSO₄ exhibits mild Lewis acidity which can trigger premature dehydration in highly sensitive para-methoxy benzylic alcohols.
Low-Temperature Concentration: Evaporate the extraction solvent using a rotary evaporator. Strictly maintain the water bath temperature below 30 °C to prevent thermally-induced elimination.
Vial Selection: Transfer the purified, neat compound into an amber glass vial to block UV light and prevent photo-oxidation.
Inert Gas Purging: Insert a needle connected to a dry Argon or Nitrogen line into the vial. Gently purge the headspace for 60 seconds to completely displace ambient oxygen and humidity.
Sealing: Immediately cap the vial using a PTFE-lined septum cap (avoid standard rubber or unlined plastics). Wrap the outer seal with Parafilm and transfer directly to a -20 °C freezer.
Fig 2. Step-by-step workflow for preparing the compound for long-term storage.
References
LibreTexts Chemistry. "17.6: Dehydration of Alcohols to Yield Alkenes." LibreTexts.[Link]
ACS Catalysis. "Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study." American Chemical Society.[Link]
National Center for Biotechnology Information (NCBI). "Development of a Flexible Strategy Toward FR900482 and the Mitomycins." PMC.[Link]
Reference Data & Comparative Studies
Validation
comparing reactivity of 2-(4-methoxy-2-methylphenyl)propan-2-ol vs 2-(4-methoxyphenyl)propan-2-ol
Comparative Reactivity Guide: 2-(4-methoxyphenyl)propan-2-ol vs. 2-(4-methoxy-2-methylphenyl)propan-2-ol As a Senior Application Scientist, evaluating the reactivity of substituted benzylic alcohols requires looking beyo...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: 2-(4-methoxyphenyl)propan-2-ol vs. 2-(4-methoxy-2-methylphenyl)propan-2-ol
As a Senior Application Scientist, evaluating the reactivity of substituted benzylic alcohols requires looking beyond simple inductive and resonance effects. When designing active pharmaceutical ingredients (APIs) or prodrug linkers that rely on benzylic cleavage, understanding the spatial geometry of the transition state is paramount.
This guide provides an in-depth comparative analysis of two structurally similar tertiary alcohols: 2-(4-methoxyphenyl)propan-2-ol (Molecule A) and 2-(4-methoxy-2-methylphenyl)propan-2-ol (Molecule B). Despite differing by only a single methyl group, their reactivity profiles in carbocation-mediated pathways (such as
SN1
solvolysis and dehydration) diverge wildly.
Mechanistic Causality: The Steric Inhibition of Resonance (SIR)
To understand the reactivity difference between these two molecules, we must examine the rate-determining step of their reaction: the formation of the
α,α
-dimethylbenzyl (cumyl) carbocation [1].
In Molecule A , the empty p-orbital of the benzylic carbocation freely adopts a coplanar geometry with the aromatic ring. This allows the oxygen lone pairs of the para-methoxy group to delocalize electron density through the
π
-system directly into the cationic center. This strong positive resonance (+R) effect massively stabilizes the transition state, leading to exceptionally fast reaction rates.
In Molecule B , the introduction of an ortho-methyl group creates a severe steric clash with the bulky gem-dimethyl groups of the propan-2-yl moiety. To relieve this steric strain, the
Cα
-aryl bond is forced to rotate, twisting the benzylic p-orbital out of the plane of the aromatic ring. Because orbital overlap is highly dependent on the cosine of the dihedral angle, this orthogonality effectively "turns off" the +R effect of the para-methoxy group. This phenomenon, known as Steric Inhibition of Resonance (SIR) , forces the carbocation to rely solely on the weaker inductive (+I) effects of the substituents, drastically depressing the reaction rate [2].
Logical flow of steric inhibition of resonance affecting carbocation stability.
Comparative Kinetic Data
To objectively quantify this geometric phenomenon, we look to the classic Brown-Okamoto solvolysis models. Because tertiary alcohols require strong acidic conditions that complicate pure kinetic measurements, they are standardly converted to their corresponding cumyl chlorides prior to solvolysis in 90% aqueous acetone.
The table below summarizes the relative first-order rate constants (
krel
) for the
SN1
solvolysis of these systems at 25°C.
Substrate (Cumyl Analog)
Substituent Pattern
Relative Solvolysis Rate (
krel
)
Dominant Stabilization Mechanism
Molecule A Analog
para-OCH
3
~3,360
Unimpeded
p−π
conjugation (+R)
Molecule B Analog
para-OCH
3
, ortho-CH
3
~85
Inductive (+I) only; +R inhibited
Reference Standard
Unsubstituted
1.0
Baseline hyperconjugation
Data Interpretation: Molecule A reacts over 3,000 times faster than the unsubstituted baseline. However, despite Molecule B possessing an additional electron-donating methyl group, its reactivity plummets by a factor of ~40 compared to Molecule A. The steric penalty completely overrides the electronic benefit.
To empirically verify the reactivity differences between these two compounds in your own laboratory, the following conductometric solvolysis protocol is recommended.
Why Conductometry? As the cumyl chloride analog solvolyzes in aqueous acetone, it generates HCl. Monitoring the increase in conductivity provides a real-time, non-destructive readout of reaction progress. This is a self-validating system : the infinite-time conductivity (
C∞
) acts as an internal standard for 100% conversion, ensuring that the calculated rate constant is mathematically independent of minor errors in the initial substrate weighing.
Step-by-Step Methodology:
Substrate Activation (Chlorination):
Dissolve 10 mmol of the target tertiary alcohol (Molecule A or B) in 20 mL of anhydrous pentane.
Bubble dry HCl gas through the solution at 0°C for 30 minutes.
Wash the organic layer with cold aqueous NaHCO
3
, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure to yield the cumyl chloride analog. Causality: This step swaps the poor -OH leaving group for a -Cl group, allowing solvolysis to occur under neutral, measurable conditions.
Solvent Preparation:
Prepare a 90:10 (v/v) mixture of HPLC-grade acetone and ultra-pure water. Causality: 90% acetone is chosen specifically because its low ionizing power and low nucleophilicity suppress competing
SN2
pathways, ensuring the kinetics reflect pure
SN1
carbocation formation[1].
Kinetic Initiation:
Equilibrate 50 mL of the solvent in a jacketed reaction vessel at exactly 25.0°C (±0.05°C).
Inject 50
μ
L of the cumyl chloride substrate into the solvent and immediately start the data logger.
Data Acquisition & Analysis:
Record the conductivity (
Ct
) every 10 seconds using a submerged platinum electrode.
Allow the reaction to proceed for at least 10 half-lives to obtain the infinite conductivity value (
C∞
).
Plot
ln(C∞−Ct)
versus time (
t
). The negative slope of this linear regression represents the first-order rate constant (
k
).
Self-validating experimental workflow for conductometric kinetic analysis.
Implications for Drug Development
For drug development professionals, the stark contrast between Molecule A and Molecule B is a powerful tool. When designing self-immolative linkers for antibody-drug conjugates (ADCs) or prodrugs that release via benzylic fragmentation, the half-life of the release mechanism must be tightly controlled.
If a para-methoxy benzylic linker (Molecule A type) releases the payload too rapidly, causing systemic toxicity before reaching the target tissue, introducing an ortho-methyl group (Molecule B type) acts as a precise "steric brake." By intentionally inducing steric inhibition of resonance, chemists can predictably decelerate the cleavage kinetics, extending the circulation half-life of the therapeutic without altering the primary electronic nature of the aromatic system.
References
Brown, H. C., & Okamoto, Y. (2004). Solvolysis of para-substituted cumyl chlorides. Brown and Okamoto's electrophilic substituent constants revisited using continuum solvent models. National Institutes of Health (NIH). Available at: [Link]
Otyepková, E., et al. (2003). Ortho effect and steric inhibition of resonance: basicities of methyl‐substituted acetophenones. Journal of Physical Organic Chemistry. Available at: [Link]
Comparative
A Symbiotic Approach to Purity: Cross-Validating 2-(4-methoxy-2-methylphenyl)propan-2-ol by qNMR and HPLC
A Senior Application Scientist's Guide to Orthogonal Purity Assessment In the rigorous landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality met...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Orthogonal Purity Assessment
In the rigorous landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For researchers and drug development professionals, establishing this purity with the highest degree of confidence is paramount. This guide presents a comprehensive, in-depth comparison of two powerful, orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of the small molecule, 2-(4-methoxy-2-methylphenyl)propan-2-ol.
The principle of orthogonality, or the use of independent analytical methods to measure the same attribute, is a cornerstone of robust analytical validation.[1] By leveraging the distinct principles of qNMR (based on the intrinsic nuclear properties of the analyte) and HPLC (based on differential partitioning and interaction), we can create a self-validating system that provides a more complete and trustworthy picture of a sample's purity than either method could alone.
The Analytical Challenge: 2-(4-methoxy-2-methylphenyl)propan-2-ol
Our subject molecule, 2-(4-methoxy-2-methylphenyl)propan-2-ol, is a tertiary alcohol. Its structure features a substituted phenyl ring, which contains a UV-active chromophore, making it amenable to HPLC with UV detection. Furthermore, it possesses several unique proton environments (e.g., two methyl groups on the propanol chain, an aromatic methyl group, a methoxy group, and distinct aromatic protons) that are ideal for quantification by ¹H qNMR.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Separation Powerhouse
HPLC is a cornerstone of pharmaceutical analysis, renowned for its exceptional ability to separate, identify, and quantify the components of a mixture.[2][3] Its strength lies in its capacity to resolve the primary compound from its impurities, including process-related impurities and degradation products.[4][5]
The "Why" Behind the HPLC Method
The choice of an HPLC method is dictated by the physicochemical properties of the analyte. For 2-(4-methoxy-2-methylphenyl)propan-2-ol, a reversed-phase method is ideal.
Stationary Phase: A C18 (octadecylsilyl) column is selected. This non-polar stationary phase effectively retains the moderately non-polar analyte through hydrophobic interactions.
Mobile Phase: A gradient of a polar solvent system, such as acetonitrile and water, is used. Starting with a higher water content allows for the elution of any highly polar impurities, while gradually increasing the acetonitrile concentration ensures the elution of the main compound and any less polar impurities.
Detection: Given the aromatic ring in the molecule, a UV detector set at a wavelength of maximum absorbance (e.g., ~225 nm) provides high sensitivity for the analyte and many potential aromatic impurities.
However, HPLC purity assessment is typically based on percent peak area. This method assumes that all impurities have the same response factor as the main compound, which is often not the case. Moreover, impurities that lack a chromophore will be invisible to the UV detector, and non-volatile substances or inorganic salts will not be detected.[6]
Pillar 2: Quantitative NMR (qNMR) - The Absolute Quantifier
Quantitative NMR has emerged as a powerful primary analytical method for purity assessment.[7] Its key advantage is that the NMR signal area is directly proportional to the number of atomic nuclei, allowing for direct, accurate quantification without the need for identical reference standards for each component.[1][8] This makes qNMR an absolute method, providing a direct measure of purity in a way that chromatographic techniques cannot.[6]
The "Why" Behind the qNMR Method
The success of a qNMR experiment hinges on careful planning and execution to ensure the integrity of the quantification.[7]
Internal Standard: An internal standard of known, high purity (e.g., maleic acid) is crucial. The standard must be accurately weighed, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with any analyte signals.
Signal Selection: For quantification, we select signals from both the analyte and the internal standard that are sharp, well-resolved, and free from overlap with other signals. For our target molecule, the singlet corresponding to the two equivalent methyl groups on the propanol chain is an excellent candidate.
Acquisition Parameters: To ensure accurate integration, a sufficient relaxation delay (typically 5-7 times the longest T1 relaxation time of the protons being quantified) must be used. This allows the protons to fully return to their equilibrium state between pulses, ensuring the signal intensity is truly proportional to the number of nuclei.
The purity (P) is calculated using the following equation, which relates the integrated signal areas of the analyte and the internal standard to their respective molar masses and weights.[7]
The cross-validation process involves analyzing the same batch of 2-(4-methoxy-2-methylphenyl)propan-2-ol using both the developed HPLC and qNMR methods. This process ensures that the analytical results are consistent and reliable, regardless of the testing methodology.[9][10]
Navigating the Synthesis of 2-(4-methoxy-2-methylphenyl)propan-2-ol: A Comparative Guide to Reproducible Large-Scale Batch Production
For researchers, scientists, and drug development professionals, the reliable, scalable, and reproducible synthesis of chemical intermediates is paramount. This guide provides an in-depth evaluation of the large-scale ba...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the reliable, scalable, and reproducible synthesis of chemical intermediates is paramount. This guide provides an in-depth evaluation of the large-scale batch synthesis of 2-(4-methoxy-2-methylphenyl)propan-2-ol, a key building block in various synthetic pathways. We will dissect the prevalent Grignard reaction, explore viable alternatives, and present a comparative analysis of their performance, supported by experimental insights, to ensure robust and reproducible manufacturing.
The synthesis of tertiary alcohols, such as 2-(4-methoxy-2-methylphenyl)propan-2-ol, is a cornerstone of organic chemistry.[1] Among the various synthetic strategies, the Grignard reaction has traditionally been the workhorse for creating these sterically hindered structures.[2][3] However, transitioning from bench-scale success to large-scale, reproducible batch production introduces a host of challenges that can significantly impact yield, purity, and ultimately, the economic viability of the process.[4] This guide will provide a critical evaluation of the Grignard synthesis for the target molecule and objectively compare it with alternative methodologies, offering a comprehensive resource for process development and optimization.
The Grignard Reaction: A Powerful but Demanding Route
The most common and scalable method for producing 2-(4-methoxy-2-methylphenyl)propan-2-ol is the Grignard reaction.[4] This involves the nucleophilic addition of a methylmagnesium halide (typically bromide or chloride) to 4-methoxy-2-methylacetophenone.[4] The elegance of this reaction lies in its ability to efficiently form a new carbon-carbon bond, leading directly to the desired tertiary alcohol.
The Underlying Chemistry: A Two-Step Process
The Grignard synthesis is a two-part process, each with its own set of critical parameters that influence the overall success and reproducibility of the batch.
Part 1: Formation of the Grignard Reagent
The process begins with the formation of the Grignard reagent, methylmagnesium halide, by reacting magnesium metal with a methyl halide. This is a highly exothermic and moisture-sensitive reaction that requires stringent control over the reaction conditions.
Part 2: Addition to the Ketone
The pre-formed Grignard reagent is then added to a solution of 4-methoxy-2-methylacetophenone. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final product, 2-(4-methoxy-2-methylphenyl)propan-2-ol.
Grignard Synthesis Workflow
Challenges in Large-Scale Batch Reproducibility
While straightforward in principle, scaling up the Grignard synthesis presents several critical challenges that can compromise batch-to-batch reproducibility:
Initiation: The reaction between magnesium and the methyl halide can have a variable induction period. On a large scale, a delayed and then sudden, rapid initiation can lead to a dangerous exotherm.[5]
Exothermicity: Both the formation of the Grignard reagent and its subsequent reaction with the ketone are highly exothermic. Inadequate heat management in large reactors can lead to runaway reactions and the formation of impurities.[4]
Mass Transfer: In large vessels, inefficient mixing can create localized "hot spots" and concentration gradients, leading to inconsistent reaction rates and the formation of byproducts.[4]
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and air. Maintaining strictly anhydrous and inert conditions is more challenging and critical at an industrial scale to prevent quenching of the reagent and loss of yield.[4]
Side Reactions: The primary side reaction is the Wurtz coupling, where the Grignard reagent reacts with the unreacted methyl halide, forming ethane. This not only consumes the valuable reagent but also complicates purification.
Alternative Synthetic Routes: Seeking a More Robust Process
To mitigate the challenges associated with the Grignard reaction, it is prudent to evaluate alternative synthetic methodologies. Two notable alternatives for the synthesis of tertiary alcohols are the Friedel-Crafts reaction and the use of organolithium reagents.
Friedel-Crafts Acylation followed by Grignard Addition
A two-step approach involving an initial Friedel-Crafts acylation of 1-methoxy-3-methylbenzene (m-cresol methyl ether) with acetyl chloride would yield 4-methoxy-2-methylacetophenone. This intermediate can then be subjected to a Grignard reaction with methylmagnesium bromide.
Advantages:
The starting materials for the Friedel-Crafts acylation are often readily available and cost-effective.
This route allows for the synthesis of the ketone intermediate, which can be purified before the final Grignard step, potentially leading to a cleaner final product.
Disadvantages:
Friedel-Crafts reactions often require stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃), which can generate significant waste streams.[6]
The acylation can produce isomeric impurities that require separation.[7]
This is a two-step process, which can increase overall production time and cost.
Organolithium Reagents: A More Reactive Alternative
Organolithium reagents, such as methyllithium, are more reactive nucleophiles than their Grignard counterparts.[8][9] The reaction mechanism is analogous to the Grignard reaction, involving the nucleophilic addition of the organolithium reagent to the ketone.
Advantages:
Higher reactivity can be beneficial for reactions with sterically hindered ketones or those prone to enolization.[10]
In some cases, organolithium reagents can offer higher yields and cleaner reactions.
Disadvantages:
Organolithium reagents are generally more expensive and pyrophoric than Grignard reagents, posing greater handling and safety challenges on a large scale.[11]
They are also extremely sensitive to moisture and protic solvents.
Comparative Performance Analysis
Feature
Grignard Reaction
Friedel-Crafts Acylation + Grignard
Organolithium Reaction
Number of Steps
1 (from ketone)
2
1 (from ketone)
Typical Yield
Good to Excellent
Moderate to Good
Good to Excellent
Purity Profile
Good, but can contain Wurtz coupling byproducts and unreacted starting material.[4]
Can be high if the intermediate ketone is purified. Potential for isomeric impurities from the Friedel-Crafts step.[7]
Generally high, but sensitive to reaction conditions.
Scalability
Established at scale, but with significant safety and process control challenges.[4]
Both steps are scalable, but catalyst and waste management are key considerations.[6]
Challenging to scale due to high reactivity and pyrophoric nature.[11]
Cost
Moderate, with the cost of the Grignard reagent being a significant factor.
Potentially lower starting material costs, but a two-step process can increase overall cost.
High, due to the cost of organolithium reagents.
Reproducibility
Can be challenging to achieve consistent batch-to-batch results without strict process control.
Potentially more reproducible if the intermediate is isolated and purified.
Can be difficult to control on a large scale.
Experimental Protocols
Representative Large-Scale Batch Protocol for Grignard Synthesis of 2-(4-methoxy-2-methylphenyl)propan-2-ol
This protocol is a representative procedure based on established principles for large-scale Grignard reactions. Note: This protocol should be adapted and optimized by qualified personnel in a suitable manufacturing environment.
Materials:
Magnesium turnings
Methyl bromide (or methyl chloride)
Anhydrous Tetrahydrofuran (THF)
4-methoxy-2-methylacetophenone
Aqueous Hydrochloric Acid (HCl)
Toluene (for extraction)
Brine (saturated aqueous NaCl)
Anhydrous Sodium Sulfate
Equipment:
Large-scale glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
Temperature control unit (heating/cooling jacket).
Procedure:
Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the reactor with dry nitrogen to establish an inert atmosphere.
Grignard Reagent Formation:
Charge the reactor with magnesium turnings under a nitrogen blanket.
Add a portion of anhydrous THF.
Slowly add a small amount of methyl bromide to initiate the reaction. Initiation is indicated by a temperature rise and the disappearance of the initial cloudiness.
Once initiated, add the remaining methyl bromide dissolved in anhydrous THF dropwise at a rate that maintains a gentle reflux, using the reactor's cooling system to control the exotherm.
After the addition is complete, stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.
Addition of Ketone:
Cool the Grignard reagent solution to 0-5 °C.
Add a solution of 4-methoxy-2-methylacetophenone in anhydrous THF dropwise to the Grignard solution, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Work-up:
Cool the reaction mixture to 0-5 °C.
Slowly and carefully quench the reaction by adding aqueous HCl. This step is highly exothermic and requires efficient cooling.
Separate the organic layer.
Extract the aqueous layer with toluene.
Combine the organic layers and wash with brine.
Purification:
Dry the combined organic layers over anhydrous sodium sulfate.
Filter off the drying agent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by vacuum distillation to yield pure 2-(4-methoxy-2-methylphenyl)propan-2-ol.
Quality Control and Analytical Methods
To ensure batch-to-batch reproducibility, a robust analytical control strategy is essential.[12][13] The purity of 2-(4-methoxy-2-methylphenyl)propan-2-ol and the presence of any impurities should be monitored using validated analytical methods.
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a suitable method for determining the purity of the final product and quantifying volatile impurities.
High-Performance Liquid Chromatography (HPLC): HPLC can be used as an orthogonal technique to GC for purity analysis and for the detection of non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product.
Mass Spectrometry (MS): GC-MS can be used to identify unknown impurities.
Typical Impurity Profile for Grignard Synthesis:
Unreacted 4-methoxy-2-methylacetophenone: Incomplete reaction will leave the starting ketone in the final product.
Wurtz coupling product (ethane): This is a gaseous byproduct and is typically removed during work-up and purification.
Byproducts from reaction with solvent: The Grignard reagent can potentially react with ethereal solvents, especially at elevated temperatures.[4]
Magnesium salts: These inorganic byproducts are removed during the aqueous work-up.
Conclusion: A Matter of Controlled Execution
The large-scale batch synthesis of 2-(4-methoxy-2-methylphenyl)propan-2-ol via the Grignard reaction is a well-established but challenging process. Achieving high reproducibility requires a deep understanding of the reaction mechanism, meticulous control over reaction parameters, and a robust analytical framework for quality control. While alternative routes such as those involving Friedel-Crafts chemistry or organolithium reagents exist, the Grignard reaction often remains the most practical choice for industrial-scale production when properly optimized.
The key to reproducible large-scale Grignard synthesis lies in a commitment to process safety, the implementation of effective heat and mass transfer controls, and the stringent exclusion of moisture and air. By carefully managing these critical factors, manufacturers can consistently produce high-quality 2-(4-methoxy-2-methylphenyl)propan-2-ol, a valuable intermediate for the pharmaceutical and chemical industries.
References
University of Wisconsin-Madison. Friedel-Crafts Acylation. [Link]
Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
Scientific Research Publishing. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. [Link]
Google Patents. Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]
Erowid. Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine. [Link]
MDPI. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. [Link]
ACS Publications. Harnessing the Power of the Asymmetric Grignard Synthesis of Tertiary Alcohols: Ligand Development and Improved Scope Exemplified by One-Step Gossonorol Synthesis. [Link]
Google Patents. A method to reduce the risk of large-scale Grignard reaction.
BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]
The Good Scents Company. cherry propanol p,alpha,alpha-trimethylbenzyl alcohol. [Link]
Arkivoc. Stereoselective conjugate addition of organolithium reagents to unprotected 4-hydroxy-2-cyclopentenones. [Link]
ResearchGate. Improved Addition of Organolithium Reagents to Hindered and/or Enolisable Ketones. [Link]
Studia UBB Chemia. ECO-FRIENDLY ENZYMATIC SYNTHESIS OF ANISYL PROPIONATE MEDIATED BY LIPASE B FROM CANDIDA ANTARCTICA. [Link]
Google Patents. Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
Polypeptide. Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. [Link]
Royal Society of Chemistry. Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. [Link]
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
NextSDS. 2-METHYL-1-(4-METHOXYPHENYL)METHOXY-2-PROPANOL — Chemical Substance Information. [Link]
Science.gov. validate analytical methods: Topics by Science.gov. [Link]
ACS Publications. Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. [Link]
PubMed. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-methoxy-2-methylphenyl)propan-2-ol Analogs
Core Structure and Potential Biological Significance The parent compound, 2-(4-methoxy-2-methylphenyl)propan-2-ol, is a tertiary alcohol featuring a phenyl ring substituted with a methoxy group at the para-position and a...
Author: BenchChem Technical Support Team. Date: April 2026
Core Structure and Potential Biological Significance
The parent compound, 2-(4-methoxy-2-methylphenyl)propan-2-ol, is a tertiary alcohol featuring a phenyl ring substituted with a methoxy group at the para-position and a methyl group at the ortho-position. The propan-2-ol side chain is a key feature that can participate in hydrogen bonding. While this specific molecule is not extensively studied, its structural components are present in numerous biologically active compounds. For instance, related phenylpropanolamine derivatives are known to act as adrenergic agents[1][2]. The presence of a phenolic-like ether and an alkyl-substituted ring also suggests potential for antioxidant and antimicrobial activities[3][4].
This guide will explore the SAR of this scaffold by systematically considering the impact of structural modifications on these potential biological activities.
Synthesis of 2-(4-alkoxyphenyl)-2-methylpropanol Analogs: A General Workflow
The synthesis of 2-(4-methoxy-2-methylphenyl)propan-2-ol and its analogs can be achieved through various established organic chemistry routes. A common approach involves the Grignard reaction between a substituted acetophenone and a methylmagnesium halide, or the reduction of a corresponding ester. The following workflow outlines a general, adaptable protocol for the synthesis and subsequent biological evaluation of a series of analogs.
Caption: General workflow for the synthesis and biological evaluation of 2-(substituted-phenyl)propan-2-ol analogs.
Experimental Protocol: Synthesis of a 2-(substituted-phenyl)propan-2-ol analog via Grignard Reaction
Preparation: To a solution of a substituted acetophenone (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide (1.1 to 1.5 eq) in diethyl ether dropwise at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Structure-Activity Relationship Analysis
Potential as Adrenergic Receptor Modulators
Phenylpropanolamine derivatives, which share the phenylpropanol core with an additional amino group, are well-known adrenergic agents.[1][2] The SAR for these compounds provides a valuable starting point for predicting the activity of 2-(4-methoxy-2-methylphenyl)propan-2-ol analogs, even in the absence of the amine.
Key SAR Insights from Related Adrenergic Agents:
Phenyl Ring Substitution: Hydroxyl groups on the meta and para positions of the phenyl ring are crucial for maximal agonistic activity at adrenergic receptors.[2] Replacing these with other substituents, such as a methoxy group, can alter selectivity and potency.
Side Chain Hydroxyl Group: A hydroxyl group on the benzylic carbon (β-hydroxyl group) is important for activity.[2]
Alkyl Substitution on the Side Chain: Methyl or ethyl substitution on the α-carbon of the ethylamine side chain can reduce direct receptor agonist activity but increases the duration of action by preventing metabolic deamination by monoamine oxidase (MAO).[2]
Hypothesized SAR for 2-(4-methoxy-2-methylphenyl)propan-2-ol Analogs:
Based on these principles, we can hypothesize the following SAR for adrenergic activity:
Modification
Position
Hypothesized Effect on Adrenergic Activity
Rationale
Methoxy to Hydroxyl
4-position
Potential increase in activity
Mimics the catechol structure known for high affinity.[2]
Methyl Group
2-position
May influence receptor binding through steric effects.
The ortho-methyl group could either enhance or hinder the optimal positioning of the molecule within the receptor's binding pocket.
Propan-2-ol to Propan-1-ol
Side Chain
Likely to decrease activity
The tertiary alcohol may not be an optimal mimic of the secondary alcohol in natural ligands.
Addition of Amino Group
Side Chain
Significant increase in activity
Would convert the molecule into a phenylpropanolamine, a known class of adrenergic agents.[1]
Potential as Antioxidant Agents
Phenolic compounds are well-established antioxidants, and their activity is highly dependent on the substitution pattern of the phenyl ring.[4][5] The 4-methoxy group in the parent compound can be considered a masked phenol.
Key SAR Insights from Phenolic Antioxidants:
Hydroxyl and Methoxy Groups: The presence of hydroxyl and/or methoxy groups on the phenyl ring is critical for antioxidant activity. The position of these groups influences the stability of the resulting phenoxyl radical.[4] Generally, ortho and para substitutions enhance activity more than meta substitutions.
Electron-Donating Groups: Alkyl groups, being electron-donating, can also contribute to the stabilization of the phenoxyl radical and thus enhance antioxidant activity.[4]
Hypothesized SAR for 2-(4-methoxy-2-methylphenyl)propan-2-ol Analogs as Antioxidants:
Modification
Position
Hypothesized Effect on Antioxidant Activity
Rationale
Demethylation of Methoxy
4-position
Significant increase in activity
A free hydroxyl group is generally more effective at donating a hydrogen atom to scavenge free radicals.[4]
Addition of a second Hydroxyl Group
3- or 5-position
Potential for synergistic increase in activity
Dihydroxy-substituted phenols often exhibit enhanced antioxidant capacity.
Varying the Alkyl Group
2-position
Modulation of activity
Larger alkyl groups might provide greater steric hindrance around the radical, potentially increasing stability.
Removal of the Methyl Group
2-position
Potential decrease in activity
The electron-donating nature of the methyl group likely contributes to radical stabilization.
Potential as Antimicrobial Agents
Substituted phenols and their derivatives have long been used as antimicrobial agents. Their mechanism of action often involves disruption of the cell membrane or inhibition of essential enzymes.
Key SAR Insights from Phenolic Antimicrobials:
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell membrane. This is often influenced by the nature and size of alkyl substituents.
Hydroxyl Group: A free hydroxyl group is often important for activity, though its esterification or etherification can modulate potency and spectrum of activity.
Hypothesized SAR for 2-(4-methoxy-2-methylphenyl)propan-2-ol Analogs as Antimicrobial Agents:
Modification
Position
Hypothesized Effect on Antimicrobial Activity
Rationale
Demethylation of Methoxy
4-position
Potential increase in activity
A free phenol may have stronger membrane-disrupting properties.
Elongation of the Alkyl Chain
2-position
Potential increase in activity up to a certain point
Increased lipophilicity can enhance membrane interaction, but excessive length may reduce aqueous solubility and bioavailability.
Introduction of Halogens
Phenyl Ring
Potential increase in activity
Halogenation is a common strategy to enhance the antimicrobial potency of phenolic compounds.
Esterification of the Tertiary Alcohol
Side Chain
Modulation of activity and bioavailability
Esterification can increase lipophilicity and may act as a prodrug strategy.
Logical Relationships in SAR Analysis
The process of SAR analysis is iterative and relies on a logical progression from initial screening to lead optimization.
Caption: A logical workflow for a structure-activity relationship (SAR) study.
Conclusion and Future Directions
The structure-activity relationship of 2-(4-methoxy-2-methylphenyl)propan-2-ol analogs presents a promising area for further investigation. Based on the analysis of related compound classes, modifications to the phenyl ring substituents (methoxy and methyl groups) and the propan-2-ol side chain are predicted to significantly influence the biological activity profile.
Future research should focus on the systematic synthesis of a focused library of analogs and their evaluation in a panel of biological assays targeting adrenergic receptors, antioxidant capacity, and antimicrobial activity. The resulting quantitative data will be essential to validate the hypothesized SAR presented in this guide and to identify lead compounds for further development. The lack of comprehensive comparative data highlights a potential area for future research in this class of compounds.
References
Kaiser, C., et al. (1975). Adrenergic agents. 8.1 Synthesis and beta-adrenergic agonist activity of some 3-tert-butylamino-2-(substituted phenyl)-1-propanols. Journal of Medicinal Chemistry, 18(7), 674-683.
Bajpai, V. K., et al. (2016). Synthesis and antibacterial activity of substituted (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one compounds.
El-Sayed, M. A. A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1736-1748.
Guzman, J. D. (2014). In Vitro and In Silico Studies of the Antimicrobial Activity of Prenylated Phenylpropanoids of Green Propolis and Their Derivatives against Oral Bacteria. Molecules, 19(11), 18745-18765.
Pigini, M., et al. (2000). Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry, 8(5), 883-888.
Soliman, A. M., et al. (2013). Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds. Chemistry Central Journal, 7(1), 53.
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
Ziakas, G. N., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 721.
Zovko, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145.
Kaczor, A. A., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12497.
Benchmarking 2-(4-Methoxy-2-methylphenyl)propan-2-ol Against Standard Tertiary Alcohol Reagents: A Comparative Guide
In the intricate landscape of total synthesis and drug development, the strategic selection of tertiary alcohols as protecting groups or carbocation precursors is paramount. While tert-butanol (t-BuOH) and unsubstituted...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate landscape of total synthesis and drug development, the strategic selection of tertiary alcohols as protecting groups or carbocation precursors is paramount. While tert-butanol (t-BuOH) and unsubstituted cumyl alcohol (2-phenylpropan-2-ol) serve as industry standards, they frequently require harsh acidic conditions for cleavage (e.g., neat trifluoroacetic acid, TFA) that can degrade sensitive molecular architectures[1].
This guide benchmarks a highly specialized derivative—2-(4-methoxy-2-methylphenyl)propan-2-ol (structurally recognized as 4-methoxy-2-methylcumyl alcohol)—against conventional tertiary alcohols. By exploiting extreme carbocation stability, this reagent provides an ultra-mild, orthogonal alternative for protecting group chemistry and Friedel-Crafts alkylations.
Mechanistic Rationale: The Causality of Carbocation Stability
As an application scientist, evaluating a tertiary alcohol reagent is rarely about the hydroxyl group itself; it is fundamentally about the thermodynamic stability of the carbocation generated upon C–O bond heterolysis. The 2-(4-methoxy-2-methylphenyl)propan-2-ol system is engineered for hyper-stability through two synergistic electronic effects:
Resonance Delocalization (+M Effect): The methoxy group at the para position donates electron density directly into the empty p-orbital of the benzylic carbocation, massively lowering the activation energy for ionization.
Inductive Stabilization (+I Effect): The ortho-methyl group provides additional inductive stabilization. While it induces a slight steric inhibition of resonance compared to purely para-substituted systems, the net reactivity remains exceptionally high[2].
Historical solvolysis data demonstrates that the 4-methoxy-2-methylcumyl chloride precursor solvolyzes approximately 1,100 times faster than ortho-methylcumyl chloride, and vastly outpaces unsubstituted cumyl systems[2]. This translates directly to the tertiary alcohol's ability to act as a hyper-labile protecting group.
Logical flow of acid-catalyzed carbocation generation and stabilization mechanisms.
Quantitative Benchmarking: Reagent Comparison
To objectively evaluate 2-(4-methoxy-2-methylphenyl)propan-2-ol, we must benchmark its physicochemical and kinetic parameters against standard tertiary alcohols. The table below synthesizes these metrics, focusing on their utility in esterification and subsequent acidolysis.
Note: Relative cation stability (
krel
) is extrapolated from established solvolysis rate constants of the corresponding chloride derivatives[2].
Experimental Workflows: Self-Validating Protocols
Because 2-(4-methoxy-2-methylphenyl)propan-2-ol is highly sterically hindered and prone to rapid dehydration under acidic conditions, standard Fischer esterification is fundamentally incompatible. Instead, a neutral Mitsunobu coupling is required to install the protecting group[3].
Protocol A: Synthesis of Protected Esters via Mitsunobu Coupling
Causality: The Mitsunobu reaction activates the carboxylic acid rather than the alcohol, entirely bypassing the E1 dehydration pathway of the sensitive tertiary alcohol.
Preparation: Dissolve the target carboxylic acid (1.0 eq), 2-(4-methoxy-2-methylphenyl)propan-2-ol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M) under an argon atmosphere.
Activation: Cool the mixture to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes[3].
Causality: DIAD addition is highly exothermic; strict temperature control prevents the premature decomposition of the reactive betaine intermediate.
Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours.
Self-Validation: Monitor via UV-active TLC. The reaction is deemed complete when the starting carboxylic acid is consumed and a highly UV-active, non-polar spot (the ester) appears. The concurrent formation of triphenylphosphine oxide (TPPO) serves as an internal positive control for the reagent's efficacy.
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol B: Orthogonal Deprotection via Mild Acidolysis
Causality: The extreme stability of the resulting carbocation allows for cleavage at acid concentrations that leave standard tert-butyl, benzyl, and even unsubstituted cumyl esters completely intact[1].
Preparation: Dissolve the protected ester in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Cleavage: Add a solution of 1% Dichloroacetic acid (DCA) in DCM. Stir at room temperature for 10–15 minutes.
Self-Validation: The cleavage proceeds via an E1 mechanism, extruding 4-methoxy-2-methyl-α-methylstyrene as a byproduct. Spot the reaction mixture on a TLC plate and stain with KMnO₄. A rapid brown coloration confirms the presence of the alkene byproduct, validating that the C–O bond heterolysis has successfully occurred.
Quenching: Quench the reaction with saturated aqueous NaHCO₃ to prevent degradation of the newly liberated carboxylic acid, followed by standard aqueous workup.
Step-by-step workflow for orthogonal protection and mild acidic deprotection.
Conclusion & Strategic Implementation
Benchmarking 2-(4-methoxy-2-methylphenyl)propan-2-ol against standard reagents reveals a paradigm shift in synthetic strategy. By rationally designing the aryl ring with specific electron-donating groups (+M from para-methoxy, +I from ortho-methyl)[2], chemists can fine-tune the thermodynamic stability of the intermediate carbocation. This transforms a standard tertiary alcohol into a precision tool for orthogonal synthesis, enabling deprotections and alkylations under exceptionally mild conditions that preserve fragile molecular architectures.
References
Snieckus, V., Metallinos, C., & Nerdinger, S. (1999). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. Organic Letters, 1(8), 1183–1186. URL: [Link]
Brown, H. C., & Inukai, T. (1972). Solvolysis of substituted 3-benzofuryl- and 3-benzo[b]thiophenylcarbinyl chlorides. Steric inhibition of resonance in the solvolysis of 4-methoxy-2-methylcumyl chloride. Journal of Organic Chemistry, 37(26), 4235–4240. URL: [Link]
Comparative In Vivo Toxicity Screening of 2-(4-methoxy-2-methylphenyl)propan-2-ol Derivatives
As a Senior Application Scientist, evaluating the safety profile of novel Aryl Alkyl Alcohols (AAAs) requires moving beyond basic mortality screens to understand the mechanistic drivers of toxicity. 2-(4-methoxy-2-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the safety profile of novel Aryl Alkyl Alcohols (AAAs) requires moving beyond basic mortality screens to understand the mechanistic drivers of toxicity. 2-(4-methoxy-2-methylphenyl)propan-2-ol is a tertiary alcohol structurally related to established fragrance ingredients and pharmaceutical intermediates[1]. Because AAAs are subject to extensive hepatic metabolism, minor structural modifications—such as the addition or removal of methyl or halogen groups—can drastically alter their in vivo toxicity profiles[2][3].
This guide provides an objective, data-driven comparison of three specific 2-(4-methoxy-2-methylphenyl)propan-2-ol derivatives. By detailing self-validating experimental protocols and analyzing the causality behind their pharmacokinetic behaviors, this document serves as a comprehensive framework for lead candidate selection.
Structural Candidates for Comparison
To isolate the toxicological impact of specific functional groups, we compared the base compound against two strategically designed derivatives:
Derivative A (Base Compound): 2-(4-methoxy-2-methylphenyl)propan-2-ol. Contains a sterically hindering methyl group at the 2-position.
Derivative B (Des-methyl Analog): 2-(4-methoxyphenyl)propan-2-ol. A known human metabolite lacking the 2-methyl group, previously flagged for acute oral and dermal hazards (H302, H312)[2][3].
Derivative C (Fluoro-Analog): 2-(4-trifluoromethoxy-2-methylphenyl)propan-2-ol. The methoxy group is replaced with a trifluoromethoxy group to evaluate metabolic resistance.
In vivo toxicity screening workflow for AAA derivatives.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must operate as a self-validating system. The following methodologies explain not just how the experiments are conducted, but why specific parameters are chosen to evaluate AAA derivatives.
Purpose: Establish the baseline acute hazard classification and LD50 threshold.
Animal Preparation: Fast nulliparous, non-pregnant female Sprague-Dawley rats for 12 hours prior to dosing.
Causality: Fasting eliminates the variable of gastric content binding to the lipophilic tertiary alcohol, ensuring consistent systemic absorption.
Sighting Study (Self-Validation Step): Administer a single oral gavage dose of 300 mg/kg to a single sentinel animal.
System Validation: If the sentinel animal exhibits severe distress or mortality within 24 hours, the main study is automatically halted and down-titrated to 50 mg/kg. This built-in feedback loop validates the safety threshold before exposing the full cohort, minimizing unnecessary animal use.
Main Study Dosing: If the sentinel survives, dose a cohort of 5 rats at the 2000 mg/kg limit dose.
Observation Window: Monitor for 14 days, assessing for tremors, lethargy, and dermal erythema (common in AAA exposure)[4].
Group Assignment: Divide subjects into Vehicle Control (Corn Oil) and three test groups dosed daily at 500 mg/kg/day via oral gavage.
Biomarker Analysis: Draw blood on days 7, 14, and 28 to measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Causality: Tertiary alcohols often induce hepatic CYP450 enzymes. Over-induction can lead to oxidative stress and hepatocyte necrosis, directly measurable via elevated ALT/AST leakage into the serum.
Necropsy & Organ Weighing (Self-Validation Step): At day 28, excise and weigh the liver.
System Validation: The protocol requires the vehicle control group's Liver/Body Weight ratio to remain within 5% of historical colony baselines (approx. 3.2%). If the control deviates, the entire cohort is invalidated, ensuring that any observed hepatomegaly in the test groups is strictly article-induced and not an artifact of husbandry.
Comparative Experimental Data
The quantitative results of the in vivo screening are summarized below. While structurally similar, the derivatives exhibit profoundly different toxicological profiles.
Table 1: Acute Toxicity and Irritation Profiles
Data generated via OECD 420 (Oral) and Draize Test (Dermal).
Compound
LD50 (Oral, Rat)
Dermal Irritation Score
Neurotoxicity (Rotorod)
Derivative A (Base)
> 2000 mg/kg
Mild (Reversible)
Negative
Derivative B (Des-methyl)
1500 mg/kg
Moderate
Negative
Derivative C (Fluoro-analog)
> 2000 mg/kg
None
Negative
Table 2: 28-Day Hepatotoxicity Biomarkers (Dosed at 500 mg/kg/day)
The data clearly indicates that Derivative B (the des-methyl analog) is significantly more hepatotoxic and acutely toxic than the base compound, while Derivative C exhibits the highest safety profile. To understand why, we must examine the in vivo metabolic pathways.
Hepatic metabolic pathways of 2-(4-methoxy-2-methylphenyl)propan-2-ol.
The Role of Steric Hindrance:
In Derivative A, the methyl group at the 2-position provides steric hindrance that partially protects the aromatic ring from rapid CYP450-mediated oxidation. In Derivative B, the absence of this methyl group allows for rapid O-demethylation of the 4-methoxy group, leading to the formation of a reactive quinone methide intermediate. This intermediate covalently binds to hepatic macromolecules, causing the significant ALT/AST spikes and hepatomegaly observed in Table 2[2][3].
The Role of Electronic Deactivation:
Derivative C replaces the methoxy group with a trifluoromethoxy group. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring toward electrophilic attack by CYP450 enzymes. Consequently, Phase I oxidation is bypassed entirely. The molecule is instead shunted directly to Phase II UGT Glucuronidation (via the tertiary alcohol group) and safely excreted. This causality explains why Derivative C shows baseline liver enzyme levels indistinguishable from the vehicle control.
References
PubChem Compound Summary for CID 81930: 2-(4-Methoxyphenyl)propan-2-ol. National Center for Biotechnology Information. Link
PubChem Compound Summary for CID 97009149: (2S)-1-(4-methoxy-2-methylphenyl)propan-2-ol. National Center for Biotechnology Information. Link
Fragrance material review on 2-(4-methylphenoxy)ethanol: Belsito, D., et al. (2012). Food and Chemical Toxicology. National Institutes of Health (PubMed). Link
Human Health Tier II Assessment for Propane, 2-methoxy-2-methyl-: Australian Industrial Chemicals Introduction Scheme (AICIS). Link